molecular formula C7H4ClN3O2 B1369609 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 688781-87-5

6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1369609
CAS No.: 688781-87-5
M. Wt: 197.58 g/mol
InChI Key: OOHNIAVMKNEEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHNIAVMKNEEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591885
Record name 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688781-87-5
Record name 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 6-chloro-4-nitro-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique scaffold, featuring a pyrrolopyridine core with chloro and nitro substitutions, provides a versatile platform for the synthesis of novel bioactive molecules. The pyrrolo[2,3-b]pyridine ring system is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents, making a thorough understanding of the physicochemical properties of its derivatives essential for the rational design and development of new drugs.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers engaged in its synthesis, characterization, and application in drug development programs.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[1]
Molecular Weight 197.58 g/mol [1]
CAS Number 688781-87-5[2]
Canonical SMILES C1=C(C=C2C(=C1)NC=C2--INVALID-LINK--[O-])Cl
InChI Key InChI=1S/C7H4ClN3O2/c8-5-2-6(11(12)13)7-4(1-3-9-7)10-5/h1-3,10H

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and biological systems, influencing everything from reaction kinetics to bioavailability.

Melting Point

The melting point of a solid is a critical indicator of its purity. While no specific experimental melting point for this compound has been identified in the reviewed literature, data for the closely related compound, 6-chloro-1H-pyrrolo[2,3-b]pyridine (6-chloro-7-azaindole), is available. This analogue exhibits a melting point in the range of 170-175 °C. The presence of the nitro group at the 4-position in the target molecule is expected to influence its crystal lattice energy and, consequently, its melting point. Further experimental determination is required for an accurate value.

Solubility

Based on the polarity imparted by the nitro group and the heterocyclic system, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is expected to be partially soluble in alcohols like methanol and ethanol, and likely insoluble in nonpolar solvents and water. For a synthesized Co(III)-hydrazone complex with similar solubility characteristics (soluble in DMF and DMSO, partially soluble in methanol, and insoluble in ethers, acetonitrile, dichloromethane, and chloroform), purification and crystal growth were approached by concentrating the DMF/DMSO solution or by anti-solvent crystallization with methanol or ethers.[3]

pKa

The acidity or basicity of a molecule, quantified by its pKa, is a crucial determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pyrrolo[2,3-b]pyridine scaffold contains both a weakly acidic N-H proton on the pyrrole ring and a basic pyridine nitrogen. The electron-withdrawing nature of the chloro and nitro substituents will influence the pKa values of both functional groups. Experimental determination of the pKa is necessary for accurate predictions of its behavior in biological systems.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. Although specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts of these protons will be influenced by the positions of the chloro and nitro substituents. The N-H proton of the pyrrole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine and nitro groups, as well as those in the heterocyclic rings, will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄ClN₃O₂. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching of the pyrrole ring.

  • Aromatic C-H stretching.

  • Asymmetric and symmetric stretching of the nitro group (NO₂).

  • C=C and C=N stretching vibrations of the aromatic rings.

  • C-Cl stretching.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the experimental determination of the key physical properties discussed above. These protocols are designed to be self-validating and serve as a starting point for laboratory investigation.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid. A sharp melting range is indicative of high purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.

Solubility Determination

Principle: The solubility of a compound in various solvents is determined by observing the extent to which a known amount of the solid dissolves in a given volume of the solvent at a specific temperature.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF).

  • Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification:

    • Qualitative: Visually assess if the solid has completely dissolved.

    • Quantitative: If the solid has not completely dissolved, filter the saturated solution and analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Trustworthiness: Running the experiment for a sufficient duration ensures that the measured solubility represents the equilibrium state, providing a reliable value.

NMR Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Expertise & Experience: The choice of deuterated solvent is critical. DMSO-d₆ is often a good starting point for nitrogen-containing heterocycles due to its high polarity and ability to dissolve a wide range of compounds.

Visualization of Experimental Workflows

To further clarify the logical flow of the experimental protocols, the following diagrams are provided.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder the solid sample B Load into capillary tube A->B C Place in melting point apparatus D Heat rapidly to ~15°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Observe and record melting range E->F G Melting Point Range (T₁ - T₂) F->G SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh sample into vials B Add selected solvents A->B C Agitate at constant temperature D Allow to reach equilibrium (e.g., 24h) C->D E Visual observation (Qualitative) D->E F Filter and analyze supernatant (Quantitative) D->F G Solubility Data E->G F->G

References

An In-depth Technical Guide to 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic compound in the landscape of modern drug discovery. Also known as 6-chloro-4-nitro-7-azaindole, this molecule's unique structural and electronic features make it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the chemical structure, plausible synthetic pathways, spectroscopic characterization, and the nuanced reactivity of this compound. Furthermore, it will explore its significance and applications in medicinal chemistry, offering insights for researchers, scientists, and professionals engaged in drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its isomeric relationship with indole, a cornerstone of many natural products and pharmaceuticals, allows it to act as a bioisostere, often leading to improved pharmacological properties. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that facilitates diverse chemical transformations and interactions with biological targets.

This compound emerges as a particularly interesting derivative. The presence of a chloro group at the 6-position and a nitro group at the 4-position significantly modulates the electronic properties of the bicyclic system, influencing its reactivity and potential biological activity. These electron-withdrawing groups enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, a key reaction in the elaboration of this core into more complex drug candidates.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fused pyrrole and pyridine rings. The systematic numbering of the bicyclic system is crucial for understanding its chemistry.

PropertyValue
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol [1]
CAS Number 688781-87-5[2]
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents like DMSO and DMF

The chlorine atom at the 6-position and the nitro group at the 4-position are strong electron-withdrawing groups. This electronic pull has profound implications for the molecule's reactivity, as will be discussed in a later section.

Synthesis of this compound

One potential strategy involves the nitration and chlorination of a suitable 7-azaindole precursor. For instance, starting from 7-azaindole, a sequence of electrophilic aromatic substitution reactions could be employed. However, controlling the regioselectivity of these reactions can be challenging.

A more robust and likely industrial approach would involve a convergent synthesis, starting with a pre-functionalized pyridine derivative. A plausible synthetic workflow is outlined below:

Synthesis_Workflow A 2-amino-5-chloropyridine B Introduction of a nitro group at the 3-position A->B Nitration C 2-amino-5-chloro-3-nitropyridine B->C D Bartoli or Fischer Indole Synthesis C->D Reaction with a suitable vinyl Grignard or hydrazone E This compound D->E Cyclization Reactivity_Diagram Core This compound Pyrrole Pyrrole Ring (Electron-rich) Core->Pyrrole Pyridine Pyridine Ring (Electron-deficient) Core->Pyridine EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Acylation at C3) Pyrrole->EAS SNAr Nucleophilic Aromatic Substitution (at C4 or C6) Pyridine->SNAr

References

An In-depth Technical Guide to 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 688781-87-5), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical properties, synthesis, reactivity, and its significant role as a building block for potent therapeutic agents. We will explore the strategic importance of the 7-azaindole core and how the specific substitution pattern of this compound offers unique opportunities for chemical diversification and the development of novel pharmaceuticals.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change imparts significant alterations to the molecule's physicochemical properties, including increased solubility, modified hydrogen bonding capabilities, and altered metabolic stability.[1] These attributes have made the 7-azaindole scaffold a highly sought-after framework in the design of kinase inhibitors and other therapeutic agents.[2][3] Its presence in approved drugs and numerous clinical candidates underscores its importance in the pharmaceutical industry.[4] The functionalization of the 7-azaindole core is a vibrant area of chemical research, with numerous methods developed for selective modification at various positions of the bicyclic system.[5][6]

Physicochemical Properties of this compound

This compound is a substituted 7-azaindole that presents itself as a valuable starting material for chemical synthesis. The presence of a chloro group at the 6-position and a nitro group at the 4-position on the pyridine ring provides two distinct handles for further chemical modification.

PropertyValueSource
CAS Number 688781-87-5[7]
Molecular Formula C₇H₄ClN₃O₂[8]
Molecular Weight 197.58 g/mol [8]
Purity Typically ≥97%[8]

The strategic placement of the electron-withdrawing nitro group and the versatile chloro substituent makes this molecule a highly reactive and adaptable intermediate for the synthesis of complex molecular architectures.

Synthetic Strategies and Methodologies

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methodologies for constructing substituted 7-azaindoles. A plausible synthetic approach would involve the construction of the bicyclic core from appropriately substituted pyridine precursors.

A potential synthetic workflow is outlined below:

G cluster_0 Proposed Synthetic Pathway A Substituted 2-aminopyridine B Introduction of Nitro Group A->B Nitration C Cyclization to form Pyrrole Ring B->C Annulation D This compound C->D Final Modification (if necessary)

A proposed high-level synthetic workflow for this compound.

Modern synthetic methods for 7-azaindole derivatives often employ transition metal-catalyzed cross-coupling reactions to build the core structure or to functionalize it.[1][9] For instance, a palladium-catalyzed coupling of a substituted aminopyridine with an alkyne is a common strategy.[3]

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its three key features: the 7-azaindole core, the C6-chloro substituent, and the C4-nitro group. This trifecta of functionality allows for a diverse range of chemical transformations, making it an exceptionally versatile building block.

Reactions at the Chloro Position

The chloro group at the C6 position is amenable to nucleophilic aromatic substitution (SNAr) and, more commonly, transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a variety of amino-substituted derivatives.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, can be used to install alkynyl moieties.

Transformations of the Nitro Group

The nitro group at the C4 position is a versatile functional group that can be readily transformed into other functionalities.

  • Reduction to an Amine: The nitro group can be selectively reduced to an amino group using various reducing agents such as SnCl₂, H₂/Pd-C, or sodium dithionite. This resulting amine is a key functional group for further derivatization, including amide bond formation, sulfonylation, and reductive amination.

  • Displacement: In some activated systems, the nitro group can be displaced by nucleophiles.

Functionalization of the Pyrrole Ring

The pyrrole portion of the 7-azaindole scaffold is electron-rich and can undergo electrophilic substitution reactions, primarily at the C3 position. The N-H of the pyrrole can also be functionalized.

  • N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a base and subsequently reacted with alkyl or aryl halides.

  • C-H Functionalization: Direct C-H activation and functionalization at the C2 or C3 positions of the 7-azaindole core are powerful modern techniques for introducing substituents.[10][11][12]

The interplay of these reactive sites allows for a systematic and regioselective functionalization of the molecule, enabling the construction of complex and diverse chemical libraries.

G cluster_0 Key Reactivity and Functionalization Pathways Core This compound C6_Func C6 Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core->C6_Func Cross-coupling C4_Func C4-NH₂ via Nitro Reduction Core->C4_Func Reduction Pyrrole_Func Pyrrole Ring Functionalization (e.g., N-alkylation, C-H activation) Core->Pyrrole_Func Various Amide_Deriv Amide/Sulfonamide Derivatives C4_Func->Amide_Deriv Acylation/ Sulfonylation

A diagram illustrating the primary avenues for chemical modification.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active molecules. The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, and this particular derivative provides a strategic entry point for creating potent and selective modulators of these important drug targets.[2]

Derivatives of pyrrolo[2,3-b]pyridine have shown promise in a variety of therapeutic areas:

  • Oncology: As inhibitors of various kinases implicated in cancer cell proliferation and survival.[3]

  • Inflammatory Diseases: Pyrrolopyridine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory conditions.[13] Recently, a novel pyrrolo[2,3-b]pyridine was identified as a selective CDK8 inhibitor with potential applications in treating psoriasis.[14]

  • Neurodegenerative Diseases: The 7-azaindole core is being explored for its potential in treating conditions like Alzheimer's disease.[3]

  • Infectious Diseases: Some pyrrole-containing compounds have demonstrated antibacterial and antiviral properties.[15]

The ability to selectively functionalize this compound at multiple positions allows medicinal chemists to fine-tune the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of lead compounds.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its 7-azaindole core provides a biologically relevant scaffold, while its specific substitution pattern offers a gateway to immense chemical diversity. For researchers and scientists in the field of drug discovery, this molecule represents a valuable tool for the efficient construction of novel therapeutics with the potential to address a wide range of unmet medical needs. The continued exploration of the chemistry of this and related 7-azaindole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic compound. Its unique structural features make it a valuable building block in the development of novel therapeutics, particularly in oncology and virology. This document serves as an in-depth technical resource, elucidating the synthetic pathways, mechanistic underpinnings, and critical experimental parameters.

Introduction: The Significance of the 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets of interest. The incorporation of a pyridine ring introduces unique electronic properties and potential hydrogen bonding interactions, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles.

The target molecule, this compound, is a highly functionalized 7-azaindole derivative. The presence of a chloro group at the 6-position and a nitro group at the 4-position offers multiple avenues for further chemical modification, making it an exceptionally versatile intermediate for the synthesis of diverse compound libraries. Specifically, the 4-nitro group can be readily reduced to an amino group, which can then be further functionalized, while the 6-chloro atom can participate in various cross-coupling reactions. This strategic functionalization has been leveraged in the development of inhibitors for various kinases and other enzymes implicated in disease.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound logically commences from the more readily available precursor, 6-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-7-azaindole). The core of the synthetic strategy revolves around the regioselective introduction of a nitro group onto the 7-azaindole ring system.

A critical consideration in this synthesis is the regioselectivity of the electrophilic nitration reaction. The 7-azaindole nucleus possesses two aromatic rings, the pyrrole and the pyridine ring, both of which are susceptible to electrophilic attack. The electron-rich pyrrole ring is generally more reactive towards electrophiles than the electron-deficient pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic. However, the pyridine nitrogen can be protonated under strongly acidic conditions, which deactivates the pyridine ring towards electrophilic substitution. The directing effects of the existing chloro substituent must also be taken into account.

Based on established principles of electrophilic aromatic substitution on heterocyclic systems, the most plausible approach is the direct nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Synthesis of the Starting Material: 6-chloro-1H-pyrrolo[2,3-b]pyridine

The starting material, 6-chloro-1H-pyrrolo[2,3-b]pyridine, is commercially available from various suppliers, which is a significant advantage for research and development purposes. For researchers opting to synthesize this precursor, several methods have been reported in the literature, often starting from substituted pyridines. These multi-step syntheses can be complex and are generally less efficient for laboratory-scale preparations than direct procurement.

Table 1: Properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine

PropertyValue
CAS Number55052-27-2
Molecular FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol
AppearanceOff-white to light yellow solid
Melting Point170-175 °C[1]

Core Synthesis: Nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine

The introduction of the nitro group at the C4 position of the 6-chloro-7-azaindole core is the key transformation in this synthesis. This is typically achieved through electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of unwanted side products.

Reaction Mechanism

The nitration proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The nitronium ion then attacks the electron-rich 7-azaindole ring. The regioselectivity is directed towards the C4 position. This is influenced by the electronic properties of the bicyclic system and the directing effect of the existing chloro substituent.

Step 3: Rearomatization A base (such as the bisulfate ion) abstracts a proton from the intermediate sigma complex, leading to the restoration of the aromatic system and the formation of the final product, this compound.

Detailed Experimental Protocol

The following protocol outlines a representative procedure for the nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-chloro-1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid at 0 °C (ice bath). Stir the mixture until all the solid has dissolved.

  • Addition of Nitrating Agent: Cool the solution to -5 to 0 °C. Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Table 2: Summary of Reaction Parameters

ParameterConditionRationale
Nitrating Agent Fuming HNO₃ / H₂SO₄Generates the highly reactive nitronium ion (NO₂⁺) necessary for electrophilic substitution.
Temperature -5 to 0 °CCrucial for controlling the regioselectivity and minimizing side reactions such as over-nitration or degradation of the starting material.
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst for the formation of the nitronium ion.
Workup Quenching on ice, neutralizationEssential for safely terminating the reaction and isolating the product.

Characterization and Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number 688781-87-5[2]
Molecular Formula C₇H₄ClN₃O₂[2]
Molecular Weight 197.58 g/mol [2]
Appearance Yellow to orange solid

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure of the final product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and strong oxidizing agents.

  • Concentrated Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitration Reaction: Nitration reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully monitored and controlled. Always add the nitrating agent slowly and maintain the recommended temperature range.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and cautiously to manage the heat generated.

Conclusion and Future Perspectives

The synthesis of this compound via the direct nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine is a robust and scalable method for producing this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yield and the desired regioselectivity. The versatile nature of this compound, with its multiple points for further functionalization, ensures its continued importance in the field of medicinal chemistry and drug discovery. Future research may focus on developing greener and more efficient nitration methods, potentially utilizing milder reagents or catalytic systems to further enhance the safety and sustainability of this important synthetic transformation.

Visualizations

Synthetic Pathway

Synthesis_Pathway start 6-chloro-1H-pyrrolo[2,3-b]pyridine product This compound start->product Nitration reagents Fuming HNO₃, H₂SO₄ -5 to 0 °C

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 6-chloro-7-azaindole in conc. H₂SO₄ at 0 °C B Slowly add nitrating mixture (HNO₃/H₂SO₄) at -5 to 0 °C A->B C Stir at 0 °C for 1-2 hours B->C D Quench reaction mixture on ice C->D Reaction complete E Neutralize with NaHCO₃ D->E F Extract with organic solvent E->F G Purify by chromatography or recrystallization F->G

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the purine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. The defining feature of the 7-azaindole core is its capacity to form a bidentate hydrogen bond interaction with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the kinase domain.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, anchoring the inhibitor in the active site.[1] This foundational binding motif has been successfully exploited in the development of numerous clinical and pre-clinical kinase inhibitors, including the FDA-approved B-Raf inhibitor, Vemurafenib.[1]

This guide will provide a detailed exploration of the hypothesized mechanism of action for a specific derivative, 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine. While direct experimental data for this particular compound is not extensively available in the public domain, its mechanism can be inferred with a high degree of confidence based on the well-established pharmacology of the 7-azaindole scaffold. Furthermore, we will outline a comprehensive experimental strategy to validate this hypothesis, providing researchers and drug development professionals with a practical framework for investigation.

Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The primary mechanism of action for this compound is hypothesized to be competitive inhibition of one or more protein kinases at the ATP-binding site . This hypothesis is predicated on the foundational role of the 7-azaindole core as a hinge-binding fragment.

Molecular Interactions at the Kinase Active Site

The core 1H-pyrrolo[2,3-b]pyridine scaffold is anticipated to engage with the kinase hinge region through a conserved hydrogen bonding pattern. The N7 nitrogen of the pyridine ring will likely act as a hydrogen bond acceptor from a backbone NH of a hinge residue (e.g., cysteine), while the N1-H of the pyrrole ring will donate a hydrogen bond to a backbone carbonyl oxygen of another hinge residue (e.g., glutamate). This bidentate interaction is a hallmark of 7-azaindole-based kinase inhibitors and is crucial for their potent inhibitory activity.[1]

The substituents at the 6- and 4-positions, a chloro and a nitro group respectively, are expected to modulate the compound's potency, selectivity, and pharmacokinetic properties.

  • 6-Chloro Substituent: The chlorine atom at the 6-position is an electron-withdrawing group and can influence the electronic properties of the ring system. It can also participate in halogen bonding or other non-covalent interactions with amino acid residues in the kinase active site, potentially enhancing binding affinity and contributing to selectivity.

  • 4-Nitro Substituent: The nitro group at the 4-position is a strong electron-withdrawing group. This can significantly impact the pKa of the pyrrole nitrogen and the overall electron distribution of the heterocyclic core. These electronic modifications can fine-tune the hydrogen bonding capacity of the scaffold and introduce new interactions with the target kinase. The nitro group could also potentially form hydrogen bonds with specific residues within the ATP-binding pocket.

The specific kinase or kinases targeted by this compound will be determined by the overall shape, size, and electrostatic properties of the molecule, which dictate its complementarity to the unique topology of different kinase active sites. Derivatives of the 7-azaindole scaffold have been shown to inhibit a wide range of kinases, including but not limited to, PI3K, ABL, SRC, B-Raf, and CDK8.[3][4][5]

G cluster_0 Kinase Domain cluster_1 Inhibitor Binding N-Lobe N-Lobe Hinge Region Hinge Region N-Lobe->Hinge Region C-Lobe C-Lobe Hinge Region->C-Lobe ATP Binding Site Inhibitor This compound Inhibitor->Hinge Region Bidentate H-Bonds

Figure 1: Hypothesized binding of this compound to the kinase hinge region.

Experimental Validation of the Hypothesized Mechanism

A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action and to fully characterize the pharmacological profile of this compound. The following sections detail the key experimental workflows.

Kinase Profiling to Identify Primary Targets

The initial step is to identify the specific kinase(s) that are inhibited by the compound. This is most efficiently achieved through broad-spectrum kinase profiling assays.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: Select a screening concentration, typically in the range of 1-10 µM, to identify potent interactions.

  • Kinase Panel: Utilize a commercially available kinase panel that covers a diverse range of the human kinome (e.g., panels from Eurofins, Reaction Biology, or Promega). These panels typically employ radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure kinase activity.

  • Assay Execution: The compound is incubated with each kinase in the panel, along with its specific substrate and ATP.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Potent hits are typically defined as those showing >50% or >90% inhibition at the screening concentration.

Table 1: Representative Data from a Hypothetical Kinase Screen

Kinase Target% Inhibition at 1 µM
Kinase A95%
Kinase B88%
Kinase C15%
Kinase D5%
Determination of Inhibitory Potency (IC₅₀)

Once primary kinase targets have been identified, the next step is to quantify the inhibitory potency of the compound against these specific kinases by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain purified, active recombinant kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Dilution Series: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor.

  • Initiation and Termination: Initiate the reaction by adding ATP. After a defined incubation period at an optimal temperature (e.g., 30°C), terminate the reaction.

  • Detection: Quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based methods).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement and Downstream Signaling

Demonstrating that the compound inhibits the target kinase within a cellular context is a critical validation step. This confirms cell permeability and target engagement in a more physiologically relevant environment.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Line Selection: Choose a cell line that expresses the target kinase and where the downstream signaling pathway is well-characterized.

  • Cell Treatment: Culture the cells and treat them with increasing concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the kinase's substrate and a primary antibody for the total substrate protein (as a loading control).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

G Kinase Profiling Kinase Profiling Identify Target(s) Identify Target(s) Kinase Profiling->Identify Target(s) IC50 Determination IC50 Determination Quantify Potency Quantify Potency IC50 Determination->Quantify Potency Cellular Assays Cellular Assays Confirm Target Engagement Confirm Target Engagement Cellular Assays->Confirm Target Engagement Biophysical Assays Biophysical Assays Confirm Direct Binding Confirm Direct Binding Biophysical Assays->Confirm Direct Binding Identify Target(s)->IC50 Determination Quantify Potency->Cellular Assays Confirm Target Engagement->Biophysical Assays

Figure 2: Experimental workflow for validating the mechanism of action.

Confirmation of Direct Binding

To definitively prove that the compound's inhibitory activity is a result of direct binding to the target kinase, biophysical assays can be employed.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the purified target kinase in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the compound into the kinase solution, measuring the heat change associated with each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Conclusion

Based on the robust precedent of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, it is highly probable that this compound functions as an ATP-competitive kinase inhibitor. The specific kinase targets and the precise modulatory effects of the 6-chloro and 4-nitro substituents remain to be elucidated. The comprehensive experimental framework outlined in this guide provides a clear path for researchers and drug developers to thoroughly investigate and validate the mechanism of action of this compound, ultimately paving the way for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to the Predicted Biological Activity of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. While direct biological data for 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is not extensively available in the public domain, a comprehensive analysis of structurally related analogues enables a well-reasoned prediction of its biological potential. This guide synthesizes existing knowledge on the pyrrolo[2,3-b]pyridine class of molecules to project the likely biological activities of the title compound. We hypothesize that this compound is a potent inhibitor of protein kinases involved in cell signaling and proliferation, and may also exhibit cytotoxic and antimicrobial properties. This document provides the theoretical framework for this prediction, alongside detailed experimental protocols to validate these hypotheses.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Drug Discovery

The 7-azaindole framework is a bioisostere of indole and purine, granting it access to a wide range of biological targets.[1][2] Its defining feature is the presence of a pyridine nitrogen and a pyrrole NH group, which act as a hydrogen bond acceptor and donor, respectively.[3] This configuration allows for a bidentate hydrogen bonding interaction with the hinge region of the ATP-binding pocket of protein kinases, a common mechanism for kinase inhibition.[2][3] Consequently, the 7-azaindole scaffold has been successfully employed in the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[2][3] The versatility of this core structure, with multiple sites for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Biological Activities of Substituted Pyrrolopyridine Analogues: A Literature Synthesis

The biological landscape of pyrrolopyridine derivatives is rich and varied, with a strong precedent for activity in oncology and inflammatory diseases. The following sections summarize the known biological activities of compounds sharing the core 7-azaindole structure.

Kinase Inhibition: The Predominant Pharmacological Profile

The most extensively documented activity of 7-azaindole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][4]

  • Cyclin-Dependent and Cell Cycle Kinases: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cdc7 kinase, a key regulator of DNA replication, with IC50 values in the nanomolar range.[5] Additionally, certain analogues have shown inhibitory activity against CDK9/CyclinT and Haspin kinase, both of which are considered targets in oncology.[6]

  • Receptor Tyrosine Kinases: The pyrrolopyrimidine scaffold, a close relative of pyrrolopyridine, has yielded potent inhibitors of the TAM family of receptor tyrosine kinases (Axl and Mer), which are implicated in tumor survival and chemoresistance.[7]

  • Intracellular Signaling Kinases: The 7-azaindole scaffold has been successfully utilized to develop inhibitors of key signaling kinases such as PI3K and JAK2, which are central nodes in pathways controlling cell growth, proliferation, and survival.[1][8]

The following table summarizes the reported inhibitory concentrations (IC50) of various 7-azaindole and related derivatives against a panel of protein kinases, underscoring the therapeutic potential of this chemical class.

Compound ClassTarget KinaseIC50 (nM)
1H-pyrrolo[2,3-b]pyridine derivativeCdc77
7-azaindole derivative (8l)Haspin14
7-aryl-2-anilino-pyrrolopyrimidine (27)Mer2
7-aryl-2-anilino-pyrrolopyrimidine (27)Axl16
7-azaindole derivative (B13)PI3Kγ0.5
C-3 aryl-7-azaindole derivative (94)JAK2260

Table 1: Representative IC50 values of pyrrolopyridine and related derivatives against various protein kinases.[1][5][6][7][8]

Broader Biological Potential: Beyond Kinase Inhibition

While kinase inhibition is a hallmark of the 7-azaindole scaffold, derivatives have also demonstrated other biological activities:

  • Antimicrobial and Antiviral Activity: The pyrrolopyridine nucleus is found in compounds with a history of antimicrobial, antiviral, and anticancer effects.[9][10] The presence of halogen substituents, such as chlorine, has been noted to contribute to the antibacterial activity of some pyrrole-containing compounds.[11]

  • Anti-inflammatory Properties: Certain pyrrolopyridine and pyrrolopyridopyrimidine analogues have demonstrated anti-inflammatory activity.[12]

  • Cytotoxicity: The nitro group is a well-known pharmacophore that can also act as a toxicophore. Its presence in a molecule can lead to the generation of reactive intermediates upon reduction within cells, causing cytotoxicity. This property is exploited in some antibacterial and anticancer drugs.[13][14]

Predicted Biological Profile of this compound

Based on the established structure-activity relationships of the 7-azaindole scaffold, we predict that this compound will primarily function as a protein kinase inhibitor . The chloro and nitro substituents are expected to modulate its potency, selectivity, and cytotoxic potential.

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can influence the electronic properties of the aromatic system, potentially enhancing binding affinity to the target kinase. Halogen bonding is also a recognized interaction in protein-ligand binding.

  • The Nitro Substituent: The nitro group at the 4-position is strongly electron-withdrawing and can participate in hydrogen bonding. Furthermore, its potential for bioreduction to cytotoxic species suggests that the compound may exhibit antiproliferative activity through mechanisms beyond simple kinase inhibition, possibly inducing cell death via oxidative stress.[14]

Given these considerations, a logical starting point for the biological evaluation of this compound would be to screen it against a panel of cancer-relevant protein kinases and to assess its cytotoxic effects on various cancer cell lines.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for 7-azaindole-based inhibitors. We hypothesize that this compound could interrupt this cascade at the level of the RTK or downstream kinases like those in the PI3K/Akt or MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 6-chloro-4-nitro-1H- pyrrolo[2,3-b]pyridine Inhibitor->RTK Inhibitor->PI3K Inhibitor->RAF Ligand Growth Factor Ligand->RTK

Caption: Hypothetical inhibition of a growth factor signaling pathway by this compound.

Experimental Validation: A Step-by-Step Guide

To empirically determine the biological activity of this compound, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's pharmacological profile.

General Experimental Workflow

The evaluation of a novel compound typically follows a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and potentially culminating in in vivo studies.

G start Compound Synthesis and Purification kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay cell_viability Cell Viability Assay (MTT) (IC50 Determination) start->cell_viability western_blot Western Blot Analysis (Mechanism of Action) kinase_assay->western_blot cell_viability->western_blot in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo

Caption: A general workflow for the biological evaluation of a novel small molecule inhibitor.[15]

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified protein kinases. A fluorescence-based assay is a common and high-throughput method.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare kinase buffer, ATP solution, and a fluorescently labeled peptide substrate specific for the kinase of interest.

    • Prepare a solution of the purified kinase enzyme.

  • Assay Procedure (384-well plate format):

    • Dispense the test compound in serial dilutions into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

    • Add a detection reagent (e.g., a phosphospecific antibody conjugated to a fluorophore) that binds to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a microplate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To assess the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[17][18]

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on a kinase targeted by pyrrolopyridines) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Replace the media in the cell plate with the media containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[17][20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value as described for the kinase assay.

Western Blot Analysis for Target Validation

Objective: To confirm that the test compound inhibits the intended signaling pathway within the cell by measuring the phosphorylation status of the target kinase and its downstream substrates.[21][22]

Methodology:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with the test compound at concentrations around its IC50 value for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[21]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or a housekeeping protein like β-actin.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.[21]

    • Quantify the band intensities using densitometry software. A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells compared to the control indicates target engagement and inhibition of the signaling pathway.

Conclusion and Future Directions

The this compound is a compound of significant interest due to its privileged 7-azaindole scaffold. Based on a thorough analysis of its structural analogues, it is predicted to be a potent inhibitor of protein kinases with potential applications in oncology. The chloro and nitro substitutions are likely to confer a unique pharmacological profile, including cytotoxic effects that may be beneficial for cancer therapy. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its biological activity, from initial biochemical screening to cell-based mechanism-of-action studies. Successful validation of these hypotheses would warrant further investigation into its selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant disease models, paving the way for its potential development as a novel therapeutic agent.

References

The Strategic Core: A Technical Guide to 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors. This in-depth technical guide focuses on a specifically substituted analog, 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, and its derivatives. We will dissect the synthetic intricacies of this core, explore its chemical reactivity, and illuminate the pathways to its derivatization. Furthermore, this guide will provide a comprehensive overview of the biological significance of the resulting analogs, with a particular emphasis on their application in oncology and inflammatory disease research. This document is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals, providing both a theoretical framework and practical, actionable insights for leveraging this versatile scaffold in the design of next-generation therapeutics.

Introduction: The 7-Azaindole Scaffold - A Privileged Player in Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties have positioned it as a highly successful scaffold in drug discovery.[1] The pyridine nitrogen atom and the pyrrole N-H group of the 7-azaindole ring system can act as a hydrogen bond acceptor and donor, respectively, mimicking the hinge-binding interactions of ATP with kinases.[2] This has led to the development of numerous potent and selective kinase inhibitors. The strategic placement of substituents on the 7-azaindole ring allows for the fine-tuning of a compound's physicochemical properties, target engagement, and pharmacokinetic profile.

The subject of this guide, the this compound core, presents a particularly interesting starting point for medicinal chemistry campaigns. The electron-withdrawing nitro group at the 4-position significantly influences the electronic character of the ring system, while the chloro group at the 6-position provides a versatile handle for further chemical modification through cross-coupling reactions. The subsequent reduction of the nitro group to an amine opens up a vast chemical space for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in great detail.

Synthesis of the this compound Core

A robust and scalable synthesis of the target core is paramount for its successful application in drug discovery programs. While a direct, multi-kilogram scale synthesis of this compound has not been explicitly reported, a logical and validated synthetic strategy can be proposed based on the well-established chemistry of the 7-azaindole scaffold. The following proposed multi-step synthesis draws heavily from the successful large-scale synthesis of the analogous 5-bromo-4-chloro-3-nitro-7-azaindole reported by Han et al.[3]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 7-azaindole and proceeds through a three-step sequence involving nitration, chlorination, and N-protection (optional but recommended for subsequent reactions).

Synthetic_Pathway Start 7-Azaindole Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 4-Nitro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Chlorination (NCS) Intermediate1->Step2 Core This compound Step2->Core

Caption: Proposed synthetic pathway to the core compound.

Step-by-Step Experimental Protocols

The nitration of 7-azaindole is a critical step that directs the nitro group to the 4-position of the pyridine ring. This regioselectivity is governed by the electronic properties of the bicyclic system.

  • Protocol:

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 7-azaindole portion-wise, maintaining the internal temperature below 10 °C.

    • Stir the resulting solution until all the starting material has dissolved.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Causality Behind Experimental Choices: The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic compounds. The strong acidic environment protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of side products.

The subsequent chlorination is directed to the 6-position. The presence of the electron-withdrawing nitro group at the 4-position deactivates the pyridine ring towards electrophilic substitution, but the pyrrole ring remains relatively electron-rich, directing the electrophilic chlorinating agent.

  • Protocol:

    • Dissolve 4-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Causality Behind Experimental Choices: N-chlorosuccinimide is a mild and convenient source of electrophilic chlorine, making it a suitable reagent for the chlorination of electron-rich heterocyclic systems. The reaction is typically carried out in a polar aprotic solvent like DMF, which helps to dissolve the starting materials and facilitate the reaction. Heating is often required to achieve a reasonable reaction rate.

Reactivity and Derivatization of the Core Scaffold

The this compound core is a versatile platform for the synthesis of a diverse library of analogs. The key functional groups—the pyrrole N-H, the 6-chloro substituent, and the 4-nitro group—can be selectively manipulated to introduce a wide range of chemical moieties.

Derivatization_Workflow cluster_N1 N1-Position Derivatization cluster_C6 C6-Position Derivatization cluster_C4 C4-Position Derivatization Core This compound N1_Alkylation Alkylation / Arylation (e.g., NaH, Alkyl/Aryl Halide) Core->N1_Alkylation Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Core->Buchwald Reduction Nitro Reduction (e.g., Fe/HCl, H2/Pd-C) Core->Reduction Amine_Deriv Amine Functionalization (Acylation, Sulfonylation, etc.) Reduction->Amine_Deriv

Caption: Key derivatization pathways of the core scaffold.

Derivatization at the C6-Position: Cross-Coupling Reactions

The chlorine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.

    • Protocol:

      • In a reaction vessel, combine this compound, a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

      • Add a suitable solvent system (e.g., dioxane/water or DME).

      • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

      • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

      • Cool the reaction, dilute with water, and extract with an organic solvent.

      • Purify the product by column chromatography.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 6-position.

    • Protocol:

      • Combine the this compound, an amine (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in a reaction vessel.

      • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

      • Heat the reaction under an inert atmosphere at 90-110 °C until completion.

      • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

      • Purify the residue by column chromatography.

Derivatization at the C4-Position: Nitro Group Reduction and Subsequent Functionalization

The nitro group at the 4-position can be readily reduced to a primary amine, which serves as a key intermediate for a wide array of subsequent chemical transformations.

  • Nitro Group Reduction:

    • Protocol (using Iron/HCl):

      • Suspend this compound in a mixture of ethanol and water.

      • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

      • Heat the mixture to reflux for 2-4 hours.

      • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite to remove the iron salts.

      • Concentrate the filtrate and basify with an aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent and purify as needed. This will yield 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine.

  • Amine Functionalization: The resulting 4-amino group can be derivatized through various reactions, including:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Biological Significance and Drug Development Applications

Derivatives of the 7-azaindole scaffold have demonstrated significant therapeutic potential, particularly as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[2] The 6-chloro-4-amino-1H-pyrrolo[2,3-b]pyridine core, in particular, has been explored as a scaffold for the development of potent and selective kinase inhibitors.

Kinase Inhibition

The 4-amino group can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while the substituents introduced at the 6-position via cross-coupling can be designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, derivatives of the 6-amino-1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[4]

Structure-Activity Relationship (SAR) Insights

The modular nature of the synthesis of these derivatives allows for a systematic exploration of the SAR. Key areas of investigation include:

  • The nature of the substituent at the 6-position: The size, shape, and electronic properties of the group introduced at this position can significantly impact target binding and selectivity.

  • Functionalization of the 4-amino group: The type of linkage (amide, sulfonamide, urea, etc.) and the nature of the appended group can influence potency, cell permeability, and metabolic stability.

  • Substitution at the pyrrole nitrogen (N1): Alkylation or arylation at this position can modulate the physicochemical properties of the molecule and can also be used to probe for additional binding interactions.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of representative 7-azaindole derivatives against various kinases, illustrating the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
RWJ 68354 p38 MAP Kinase-[4]
Compound 4h FGFR17[5]
Compound 4h FGFR29[5]
Compound 4h FGFR325[5]
Compound 22 CDK848.6[6]

Conclusion

The this compound core represents a strategically important and highly versatile scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, is based on well-established and scalable chemical transformations. The presence of orthogonal functional handles allows for the systematic and efficient generation of diverse chemical libraries for SAR exploration. The demonstrated success of the broader 7-azaindole class of compounds, particularly as kinase inhibitors, underscores the significant potential of derivatives from this specific core in addressing unmet medical needs in oncology, immunology, and beyond. This guide provides a foundational framework for researchers to harness the power of this scaffold in their drug discovery endeavors.

References

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. The versatility of the 7-azaindole core has led to its incorporation into a multitude of clinically significant molecules.

Molecular Structure and Predicted Spectroscopic Data

The structure of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, with the IUPAC numbering convention, is presented below:

A Senior Application Scientist's Technical Guide to 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document details its commercial availability, elucidates its physicochemical properties, outlines a probable synthetic pathway, and discusses its strategic importance in the development of targeted therapeutics. We will explore its application as a scaffold in kinase and phosphodiesterase inhibitors, supported by established analytical characterization techniques and essential safety protocols. The guide is designed to be a comprehensive resource, blending technical data with practical insights to facilitate its effective use in a research and development setting.

Introduction: The Strategic Value of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry. Its structure, which mimics the indole nucleus of tryptophan but incorporates a nitrogen atom in the six-membered ring, allows for unique hydrogen bonding interactions with biological targets. This has led to its incorporation into a multitude of clinically relevant molecules. The specific compound, this compound, is a highly functionalized derivative poised for diverse chemical modifications. The chloro and nitro substituents serve as versatile chemical handles for cross-coupling reactions and reductions, respectively, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will serve as a technical primer on its procurement, synthesis, and application.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to laboratory-scale research and development needs. The compound is typically offered with purities of 96-97% or higher.

Table 1: Commercial Supplier Information for this compound

SupplierPurityCAS NumberMolecular FormulaMolecular WeightAdditional Notes
CookeChem97%688781-87-5C₇H₄ClN₃O₂197.58-
CymitQuimicaNot specified688781-87-5C₇H₄ClN₃O₂197.58Distributed for Apollo Scientific.[1]
2A Biotech96%+688781-87-5Not specifiedNot specifiedCatalog No: 2A-0147695.[2]
Laibo ChemNot specifiedNot specifiedNot specifiedNot specifiedAvailable in 1g packages.[3]
Pharmablock, Inc.Not specifiedNot specifiedC₇H₄ClN₃O₂197.581-

Note: Availability, pricing, and lead times are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in experimental design.

  • Molecular Formula: C₇H₄ClN₃O₂[4]

  • Molecular Weight: 197.58 g/mol [4]

  • CAS Number: 688781-87-5[4]

  • MDL Number: MFCD09880160[4]

  • Appearance: Typically an off-white to light yellow solid.[5]

The structure features a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 6-position and a nitro group at the 4-position. These electron-withdrawing groups significantly influence the reactivity of the heterocyclic system.

Synthetic Strategy: A Conceptual Workflow

While specific, detailed synthetic procedures for this compound are proprietary to commercial suppliers, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of related analogs.[6][7] The synthesis would likely begin with a functionalized pyridine precursor, followed by the construction of the fused pyrrole ring and subsequent functional group manipulations.

Synthetic_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Pyrrole Ring Formation cluster_2 Step 3: Purification Start 2,5-dichloropyridine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Introduce Nitro Group Product1 2,5-dichloro-4-nitropyridine Nitration->Product1 Product1_ref 2,5-dichloro-4-nitropyridine RingFormation Reaction with Tosylmethyl isocyanide (TosMIC) or similar Product1_ref->RingFormation Van Leusen Reaction Product2 This compound RingFormation->Product2 Product2_ref Crude Product Purification Column Chromatography / Recrystallization Product2_ref->Purification FinalProduct Purified this compound Purification->FinalProduct

A conceptual synthetic workflow for this compound.

Causality behind Experimental Choices:

  • Nitration: The nitration of a dichloropyridine precursor is a standard electrophilic aromatic substitution. The positions of the chlorine atoms direct the incoming nitro group.

  • Pyrrole Ring Formation: The Van Leusen reaction using TosMIC is a classic and efficient method for constructing a pyrrole ring onto an existing aromatic system adjacent to a leaving group (in this case, the chlorine at the 2-position).

  • Purification: Standard purification techniques like column chromatography are essential to remove unreacted starting materials and byproducts to achieve the high purity required for subsequent applications.

Application in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its potential as a versatile intermediate for synthesizing more complex, biologically active molecules. The pyrrolo[2,3-b]pyridine scaffold itself is a core component of various kinase and phosphodiesterase inhibitors.[6][8]

The chloro and nitro groups on the scaffold are key functional handles:

  • The 6-Chloro group: This position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents, which can be crucial for tuning binding affinity and selectivity for a protein target.

  • The 4-Nitro group: This group can be readily reduced to a 4-amino group. The resulting amine is a key nucleophile for forming amides, sulfonamides, or ureas, or it can be used in further coupling reactions. This transformation is fundamental in building out the pharmacophore.

Drug_Discovery_Application cluster_reduction Reduction cluster_coupling Cross-Coupling cluster_targets Biological Targets Start This compound Reduction Reduction (e.g., Fe/NH₄Cl, H₂/Pd-C) Start->Reduction Amine 6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine Reduction->Amine Coupling Suzuki or Buchwald-Hartwig Coupling Amine->Coupling Amide formation or further coupling Final Diverse Library of Pyrrolo[2,3-b]pyridine Derivatives Coupling->Final Aryl Aryl/Heteroaryl Boronic Acid or Amine Aryl->Coupling PDE4B PDE4B Inhibitors Final->PDE4B Potential Application CSF1R CSF1R Inhibitors Final->CSF1R Potential Application

Role as a key intermediate in generating diverse bioactive molecules.

For instance, the pyrrolo[2,3-b]pyridine core is central to a series of potent and selective phosphodiesterase 4B (PDE4B) inhibitors, which are being investigated for central nervous system diseases.[8] Similarly, the related pyrrolo[2,3-d]pyrimidine scaffold has been extensively used to develop Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors for applications in oncology.[6] The functional handles on this compound make it an ideal starting point for exploring similar chemical space.

Analytical Characterization Workflow

To ensure the identity and purity of this compound, a standard battery of analytical techniques should be employed.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase C18 column is typically used with a gradient elution system, often involving acetonitrile and water with a small amount of trifluoroacetic acid or formic acid.[9]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV-Vis scan).

    • Validation: Purity is calculated from the relative peak area of the main component compared to any impurities.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.

    • Validation: The observed m/z for the molecular ion [M+H]⁺ should correspond to the calculated molecular weight (198.58 for C₇H₅ClN₃O₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Method: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10]

    • Validation: The chemical shifts, integration, and coupling patterns of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the proposed structure of this compound.[11] For example, one would expect to see distinct aromatic proton signals corresponding to the protons on the pyridine and pyrrole rings.

Analytical_Workflow cluster_analysis Characterization Suite Sample Sample of 6-chloro-4-nitro-1H- pyrrolo[2,3-b]pyridine HPLC HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (MW Confirmation) Sample->MS NMR NMR (¹H, ¹³C) (Structural Elucidation) Sample->NMR Data Verified Data: - Purity >96% - Correct MW - Correct Structure HPLC->Data MS->Data NMR->Data

Standard analytical workflow for compound validation.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general precautions for related chloro-nitro aromatic compounds should be applied.

  • Handling: Use in a well-ventilated area, preferably a fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[12] For long-term stability, storage in a freezer is recommended. Keep away from oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.[14]

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. Its functionalized 7-azaindole core provides a strategic starting point for the synthesis of targeted inhibitors for a range of biological targets. This guide has provided a comprehensive overview of its procurement, properties, synthetic rationale, and applications. By understanding these key technical aspects, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structure serves as a bioisostere of indole and purine, enabling it to effectively interact with the ATP-binding site of a wide range of kinases. The strategic functionalization of this core is paramount for achieving desired potency and selectivity profiles. The compound 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile intermediate, engineered with two key reactive sites—a nitro group and a chlorine atom—that allow for sequential and controlled chemical modifications.

This document provides an in-depth guide for researchers and drug development professionals on the application of this key intermediate. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its conversion into advanced kinase inhibitor precursors, and present data on the biological activity of resulting compounds.

Scientific Rationale: The Orthogonal Reactivity of a Key Intermediate

The synthetic power of this compound lies in the distinct reactivity of its chloro and nitro substituents. This "orthogonal" reactivity allows for a stepwise and high-yield approach to building complex molecular architectures.

  • The Chloro Group (C6): The chlorine atom at the 6-position is susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the introduction of various amine-containing fragments, which are crucial for targeting the hinge region of many kinase ATP-binding sites. The electron-withdrawing nature of the adjacent pyridine nitrogen and the nitro group at C4 activates the C6 position for this substitution.

  • The Nitro Group (C4): The nitro group serves as a masked amino group. It is relatively unreactive during the initial SNAr reactions at the C6 position. Subsequently, it can be selectively reduced to a primary amine (4-amino group) under various conditions.[1][2] This newly formed amine provides a vector for further diversification, enabling the introduction of side chains that can target solvent-exposed regions or induce specific conformational changes in the kinase.

This two-step functionalization strategy is a powerful approach in kinase inhibitor design, as exemplified by the synthesis of numerous clinical candidates and approved drugs. While direct literature on the 6-chloro-4-nitro isomer is specific, the principles are well-demonstrated in the synthesis of related compounds like Tofacitinib, which utilizes a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[3][4]

Core Synthetic Workflow

The general strategy for utilizing this compound involves a two-stage process. This workflow allows for the modular assembly of kinase inhibitors.

G A This compound B S(N)Ar Reaction (Introduction of Side Chain 1) A->B + Amine (R1-NH2) C 6-Amino-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate B->C D Nitro Group Reduction C->D e.g., H2, Pd/C or Fe/HCl E 4-Amino-6-amino-substituted-1H-pyrrolo[2,3-b]pyridine Intermediate D->E F Further Functionalization (e.g., Amide Coupling, Alkylation) E->F + R2-COOH, etc. G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted by a skilled chemist for the specific substrate, this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

This protocol describes the displacement of the chloride with an amine, a key step in building the core of many kinase inhibitors. The reaction is analogous to the coupling of amines with 4-chloropyrrolopyrimidines.[5][6]

Objective: To synthesize a 6-(substituted-amino)-4-nitro-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • This compound

  • Desired amine (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine for a Tofacitinib-like fragment)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 2-Propanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add the desired amine (1.1 - 1.5 eq) and a suitable solvent such as DMF or 2-propanol.

  • Add a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq) or an inorganic base like K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an organic solvent was used, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water or a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine intermediate.

Causality: The use of a base is crucial to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.

Protocol 2: Reduction of the C4-Nitro Group

This protocol details the conversion of the nitro group to a primary amine, opening up a new site for diversification. Catalytic hydrogenation is a common and clean method for this transformation.[1][7]

Objective: To synthesize a 4-amino-6-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine intermediate.

Materials:

  • 6-amino-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine intermediate (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the nitro-intermediate in a suitable solvent like methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-6-(substituted-amino)-1H-pyrrolo[2,3-b]pyridine. This product is often pure enough for the next step, or can be purified by chromatography if necessary.

Expert Insight: While Pd/C is highly effective, it can also reduce other functional groups (e.g., dehalogenate aryl halides). For substrates with sensitive functionalities, alternative reducing agents like iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) can be employed for greater chemoselectivity.[2][8]

G cluster_0 Protocol 1: S(N)Ar Reaction cluster_1 Protocol 2: Nitro Reduction A Dissolve Reactants (Chloro-nitro-azaindole, Amine, Base) B Heat Reaction Mixture (80-120 °C) A->B C Monitor Progress (TLC / LC-MS) B->C D Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F Dissolve Nitro-Intermediate G Add Catalyst (e.g., 10% Pd/C) F->G H Introduce H2 Atmosphere G->H I Stir at Room Temp H->I J Filter Catalyst I->J K Concentrate Filtrate J->K

Caption: Step-by-step experimental workflows.

Application Example: Synthesis of Janus Kinase (JAK) Inhibitors

The pyrrolo[2,3-b]pyridine and the related pyrrolo[2,3-d]pyrimidine scaffolds are central to many JAK inhibitors.[9][10] Tofacitinib, a potent JAK inhibitor, is a prime example where a chloro-deazapurine is coupled with a chiral piperidine derivative.[3][11] The principles of this synthesis are directly applicable to derivatives of this compound.

Compound Kinase Target(s) IC₅₀ (nM) Scaffold
TofacitinibJAK1, JAK2, JAK31-2 (JAK3)Pyrrolo[2,3-d]pyrimidine
Compound 4hFGFR1, FGFR27, 91H-pyrrolo[2,3-b]pyridine[12]
Compound 41GSK-3β0.22Pyrrolo[2,3-b]pyridine[13]
Compound 31gJAK1Potent (specific value not listed)1H-pyrrolo[2,3-b]pyridine[9]

Table 1: Examples of Kinase Inhibitors Based on the Pyrrolopyridine/pyrimidine Scaffold.

Conclusion and Future Perspectives

This compound is a strategically designed intermediate for the efficient synthesis of diverse kinase inhibitors. Its orthogonal reactive sites enable a modular and reliable approach to complex molecule construction. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this powerful building block in the discovery of next-generation therapeutics targeting the kinome. The adaptability of the SNAr and nitro-reduction steps allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug development process for targets ranging from inflammatory diseases to oncology.[14][15]

References

Protocol and Application Notes for the Suzuki-Miyaura Coupling of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of this scaffold is critical for the development of new therapeutic agents. This application note provides a comprehensive guide and a robust experimental protocol for the Suzuki-Miyaura cross-coupling of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine. We delve into the mechanistic considerations, the rationale behind the selection of catalysts, bases, and solvents, and offer a detailed, field-proven methodology designed for researchers in drug discovery and organic synthesis. The protocol addresses the inherent challenges of coupling an electron-deficient, N-H containing heterocyclic chloride, ensuring a reliable and reproducible outcome.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a powerful and widely used method for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3][4] Its success is built on mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.

The substrate, this compound, presents a unique set of challenges that necessitate a carefully optimized protocol:

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding bromide or iodide bonds, requiring a highly active catalytic system to facilitate the rate-limiting oxidative addition step.[5][6][7]

  • Heterocyclic Complexity: The 7-azaindole core contains two nitrogen atoms. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[8][9] Furthermore, the acidic proton of the pyrrole N-H can interfere with standard reaction conditions, although many modern protocols can now accommodate unprotected N-H groups.[10]

  • Electronic Effects: The potent electron-withdrawing nitro (-NO₂) group at the C4 position activates the C6-Cl bond towards oxidative addition. However, nitroarenes can also engage in side reactions or influence catalyst stability under certain conditions.[11]

Addressing these challenges through a rational selection of reagents and conditions is key to successfully employing this valuable building block in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][12][13] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd_complex1 Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation + Ar'-B(OR)₂ + Base pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is typically the slowest step, especially for aryl chlorides.

  • Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Rational Selection of Reaction Parameters

The success of coupling a challenging substrate like this compound hinges on the synergistic effect of the catalyst, ligand, base, and solvent.

Catalyst System: The Engine of the Reaction

For aryl chlorides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. They stabilize the palladium center and accelerate the challenging oxidative addition step.

  • Recommended Ligands:

    • Dialkylbiarylphosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are state-of-the-art ligands known for their high activity with aryl chlorides. They possess the ideal balance of steric bulk and electron-donating ability.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are also highly effective and can offer complementary reactivity.[5][15]

  • Palladium Precatalyst:

    • While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are highly recommended for reproducibility. Precatalysts like SPhos Pd G3 or XPhos Pd G3 are air-stable, provide a 1:1 Pd:Ligand ratio, and form the active Pd(0) species efficiently and reliably under the reaction conditions.

Base: The Activator

The base plays a crucial role in the transmetalation step by converting the boronic acid into a more reactive borate anion.[5][13] For N-H containing substrates and less reactive chlorides, a moderately strong base is often optimal.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, including those with heteroaryl substrates.[10] It is effective without being overly harsh, minimizing potential side reactions.

    • Cesium Carbonate (Cs₂CO₃): A strong, highly effective base, though its hygroscopic nature and higher cost are considerations.

Solvent: The Reaction Environment

The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

  • Recommended Solvents:

    • 1,4-Dioxane / Water or Toluene / Water: A biphasic solvent system is highly advantageous. Water can accelerate the reaction, particularly with N-heterocyclic substrates, possibly by preventing substrate coordination to the palladium catalyst through hydrogen bonding.[16][17][18]

    • Anhydrous Ethers: Solvents like 1,4-dioxane or tetrahydrofuran (THF) are also commonly used and can be effective, particularly with specific catalyst systems.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or pinacol ester)

  • SPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate, reagent grade

  • Brine (saturated aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk tube or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure
  • Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv).

    • Add the arylboronic acid (1.5 equiv).

    • Add potassium phosphate (K₃PO₄) (3.0 equiv).

    • Add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

    • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane, followed by the degassed water, typically in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 0.5 mmol of the starting chloride).

    • Seal the Schlenk tube tightly.

  • Reaction:

    • Place the sealed tube in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot (under inert atmosphere if the reaction is ongoing).

  • Work-up:

    • Once the reaction is complete (as judged by the consumption of the starting chloride), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data and Workflow Summary

Table 1: Summary of Reaction Parameters

ParameterReagent/ConditionAmount (Equivalents)Molar AmountMass/Volume
Limiting ReagentThis compound1.00.5 mmol106.8 mg
Coupling PartnerArylboronic Acid1.50.75 mmolVaries
CatalystSPhos Pd G30.02 (2 mol%)0.01 mmol8.5 mg
BaseK₃PO₄3.01.5 mmol318.4 mg
Solvent System1,4-Dioxane / Water (4:1 v/v)--4 mL / 1 mL
Temperature---100 °C
Reaction Time---12-24 h

graph TD {
A[Setup: Add Solids to Schlenk Tube] --> B{Evacuate & Backfill with Inert Gas};
B --> C[Add Degassed Solvents];
C --> D{Heat & Stir at 100°C};
D --> E[Monitor Reaction by TLC/LC-MS];
E --> F{Reaction Complete?};
F -- Yes --> G[Cool to RT & Work-up];
F -- No --> D;
G --> H[Purification via Chromatography];
H --> I[Characterization: NMR, MS];

%% Styling
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style D fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF
style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124
style F fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style I fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF

}

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure). 2. Impure or wet reagents/solvents. 3. Insufficiently active catalyst/ligand system.1. Ensure thorough degassing of solvents and use of a robust inert atmosphere technique. 2. Use anhydrous solvents and dry reagents. 3. Switch to a more active ligand (e.g., from XPhos to SPhos) or a different precatalyst generation (G3/G4).
Decomposition of Boronic Acid 1. Boronic acids can be unstable at high temperatures (protodeborylation). 2. Base may be too strong.1. Use a milder base (e.g., K₂CO₃). 2. Switch to a more stable boronic acid pinacol ester (BPin). 3. Lower the reaction temperature and increase reaction time.
Formation of Homocoupled Byproducts 1. Oxygen contamination. 2. Sub-optimal reaction conditions.1. Improve inert atmosphere technique. 2. Re-screen catalyst, base, and solvent combinations.
Difficult Purification 1. Polar nature of the product. 2. Residual palladium.1. Use a different chromatography eluent system or consider reverse-phase chromatography. 2. Filter the diluted reaction mixture through a pad of Celite® before work-up.

References

The Versatile Scaffold: 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is an intricate dance of design, synthesis, and biological evaluation. At the heart of this endeavor lies the strategic selection of molecular building blocks—scaffolds that provide a foundation for constructing diverse and potent drug candidates. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, has emerged as a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, particularly kinase inhibitors. This guide delves into the specific utility of a highly functionalized derivative, 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine , as a versatile starting point for the synthesis of potential drug candidates. Its unique substitution pattern offers orthogonal handles for selective chemical modifications, enabling a systematic exploration of the chemical space around this potent pharmacophore.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole framework is a bioisostere of indole, a common motif in biologically active natural products and pharmaceuticals. The replacement of the C7-H in indole with a nitrogen atom to form the 7-azaindole scaffold introduces a hydrogen bond acceptor, which can be crucial for anchoring a molecule within the active site of a biological target. This feature has been particularly exploited in the design of kinase inhibitors, where the 7-azaindole core can mimic the hinge-binding motif of adenine in ATP. Several FDA-approved drugs and clinical candidates targeting a variety of kinases, such as BRAF, JAK, and VEGFR, incorporate the 7-azaindole or a related azaindole scaffold, underscoring its therapeutic relevance.[1]

Strategic Functionalization: The Power of the 6-Chloro-4-nitro Substitution

The utility of this compound as a building block stems from the distinct reactivity of its substituents. The chlorine atom at the 6-position and the nitro group at the 4-position serve as versatile handles for introducing molecular diversity through a variety of chemical transformations. This allows for a modular and efficient approach to synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

The electron-withdrawing nature of the nitro group at the 4-position activates the pyridine ring, influencing the reactivity of the chloro group at the 6-position. This electronic effect is a key consideration in planning synthetic routes.

Below is a diagram illustrating the key reactive sites of this compound.

Caption: Key reactive sites of this compound.

Synthetic Protocols: A Step-by-Step Guide to Derivatization

The following protocols provide detailed methodologies for the key transformations of this compound, forming a general workflow for the synthesis of a diverse library of compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, which can be crucial for modulating the pharmacological properties of the final compound. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.

Rationale for Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is often effective for cross-coupling reactions involving electron-deficient heterocyclic chlorides. These ligands promote the oxidative addition of the palladium to the C-Cl bond and facilitate the subsequent reductive elimination.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used to facilitate the transmetalation step without causing degradation of sensitive functional groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed to dissolve both the organic and inorganic reaction components.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90-100 °C and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ (2.5 mol%)Efficient precursor for the active Pd(0) species.
Ligand SPhos (5 mol%)Bulky, electron-rich ligand promoting oxidative addition.
Base K₂CO₃ (2.0 equiv.)Facilitates transmetalation.
Solvent 1,4-Dioxane/Water (4:1)Solubilizes both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy for the catalytic cycle.
Protocol 2: Reduction of the 4-Nitro Group

The reduction of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nitro group into an electron-donating and highly versatile amino group. This transformation opens up a plethora of possibilities for further functionalization, such as amide bond formation, urea formation, or sulfonylation. Several methods can be employed for this reduction, with the choice depending on the substrate's sensitivity to other functional groups.

Common Reduction Methods:

  • Tin(II) Chloride (SnCl₂): A classic and reliable method for the reduction of aromatic nitro groups. It is generally tolerant of many functional groups.

  • Iron in Acetic Acid (Fe/AcOH): An inexpensive and effective method, particularly on a larger scale. The acidic conditions might not be suitable for all substrates.

  • Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, but care must be taken as it can also reduce other functional groups like alkenes or alkynes.

Step-by-Step Protocol using Tin(II) Chloride:

  • Reaction Setup: In a round-bottom flask, dissolve the 6-substituted-4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The pH should be adjusted to ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 4-amino-6-substituted-1H-pyrrolo[2,3-b]pyridine can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Protocol 3: Functionalization of the 4-Amino Group (Amide Formation)

The newly formed 4-amino group is a key point for introducing further diversity. Amide bond formation is a common strategy in medicinal chemistry to introduce substituents that can interact with the target protein.

Rationale for Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for efficient amide bond formation.

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction and to facilitate the coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vial, dissolve the 4-amino-6-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the desired carboxylic acid (1.1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 equiv.) and the base (e.g., DIPEA, 2.0-3.0 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 4-amido-6-substituted-1H-pyrrolo[2,3-b]pyridine.

Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Derivatives of this compound are particularly promising as inhibitors of protein kinases involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this signaling cascade.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a small molecule inhibitor.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor 7-Azaindole Inhibitor Inhibitor->P1 Inhibition of ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and inhibition by a 7-azaindole derivative.

In Vitro Kinase Assay Protocol for VEGFR-2 Inhibition

To evaluate the potency of newly synthesized compounds as VEGFR-2 inhibitors, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in ATP levels, measured via a luciferase-based system, corresponds to higher kinase activity. Conversely, potent inhibitors will result in less ATP consumption and a stronger luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution.

    • Prepare serial dilutions of the test compound (e.g., starting from 10 µM) in 1x Kinase Buffer with a constant percentage of DMSO (typically ≤1%).

    • Prepare a solution of recombinant human VEGFR-2 kinase in 1x Kinase Buffer.

    • Prepare a master mix containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Plate Setup (96-well format):

    • Test Wells: Add the diluted test compound solutions.

    • Positive Control (100% activity): Add 1x Kinase Buffer with DMSO.

    • Blank (0% activity): Add 1x Kinase Buffer with DMSO.

  • Kinase Reaction:

    • Add the master mix to all wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add only 1x Kinase Buffer to the "Blank" wells.

    • Incubate the plate at 30 °C for a defined period (e.g., 45-60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the efficient synthesis of diverse libraries of potential drug candidates. Its orthogonal reactivity allows for selective and sequential functionalization, enabling a thorough exploration of the chemical space around the privileged 7-azaindole scaffold. The application of this building block in the development of kinase inhibitors, particularly for targets like VEGFR-2, highlights its significant potential in modern drug discovery. The protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage the unique chemical properties of this versatile molecule in their quest for novel therapeutics.

References

Application Note: High-Yield Synthesis of 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and efficient experimental procedures for the reduction of the nitro group in 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a selection of vetted protocols, including catalytic hydrogenation, transfer hydrogenation, and metal-mediated reduction, to afford the desired product, 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine. Each method is presented with a detailed, step-by-step protocol, causality-driven explanations for experimental choices, and thorough characterization and safety guidelines to ensure reliable and reproducible results.

Introduction

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted synthesis of substituted 7-azaindoles is therefore of paramount importance. The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of these molecules, providing a crucial handle for further functionalization. This application note focuses on the specific reduction of this compound, a versatile building block, to its corresponding amino derivative. The presence of a chloro-substituent and the bicyclic heteroaromatic system necessitates careful selection of the reduction methodology to ensure high chemoselectivity and avoid undesired side reactions such as dehalogenation.

Chemical Transformation

The overall chemical transformation is the reduction of the nitro group at the C4 position of the pyrrolo[2,3-b]pyridine ring to an amino group.

Reaction start This compound end 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine start->end [Reduction]

Caption: General reaction scheme for the reduction of this compound.

Experimental Protocols

Three reliable methods for the reduction of this compound are presented below. The choice of method may depend on the available equipment, desired scale, and tolerance of other functional groups in more complex substrates.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[1] However, care must be taken to prevent dehalogenation, which can be a side reaction with palladium catalysts.[1] Using a lower pressure of hydrogen and carefully monitoring the reaction progress can mitigate this issue.

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH), ACS grade

  • Ethyl acetate (EtOAc), ACS grade

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Workflow Diagram:

Catalytic_Hydrogenation_Workflow A Dissolve Substrate in MeOH B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Monitor Reaction (TLC) D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 g, 5.06 mmol) in methanol (50 mL) in a suitable hydrogenation vessel, add 10% Pd/C (0.1 g, 10% w/w) under a stream of inert gas.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Evacuate the inert gas and introduce hydrogen gas to a pressure of 1 atmosphere (or up to 50 psi in a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, purge the reaction vessel with inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen and specialized equipment.[2][3] Ammonium formate serves as the in-situ source of hydrogen in the presence of a palladium catalyst.[2][3][4][5]

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), ACS grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Workflow Diagram:

Transfer_Hydrogenation_Workflow A Combine Substrate, Pd/C, and Ammonium Formate in MeOH B Heat to Reflux A->B C Monitor Reaction (TLC) B->C D Cool to Room Temperature C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for transfer hydrogenation.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 g, 5.06 mmol), 10% Pd/C (0.2 g, 20% w/w), and ammonium formate (1.60 g, 25.3 mmol, 5 equivalents) in methanol (50 mL).

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth and wash the pad with methanol (2 x 20 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography as described in Protocol 1.

Protocol 3: Metal-Mediated Reduction using Iron in Acetic Acid

Reduction with iron powder in an acidic medium is a classical and cost-effective method for the conversion of nitroarenes to anilines.[1] This method is often chemoselective and can be advantageous when other reducible functional groups are present.

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Workflow Diagram:

Iron_Reduction_Workflow A Suspend Substrate and Iron in EtOH/AcOH/H₂O B Heat to Reflux A->B C Monitor Reaction (TLC) B->C D Cool and Filter C->D E Neutralize Filtrate with NaHCO₃ D->E F Extract with EtOAc E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

Caption: Workflow for iron-mediated reduction.

Step-by-Step Procedure:

  • To a suspension of this compound (1.0 g, 5.06 mmol) in a mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (5 mL), add iron powder (1.41 g, 25.3 mmol, 5 equivalents).

  • Heat the resulting suspension to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the excess iron. Wash the pad with ethanol.

  • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Product Characterization

The successful synthesis of 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance White to yellow solid
Predicted ¹H NMR Consistent with the structure
Purity (by NMR) ≥97.0%

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.5 (br s, 1H, NH-1), ~7.5 (s, 1H, H-5), ~7.0 (d, J = 2.0 Hz, 1H, H-2), ~6.5 (d, J = 2.0 Hz, 1H, H-3), ~5.5 (br s, 2H, NH₂-4). Note: Chemical shifts are estimations and may vary.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~150.0 (C-7a), ~145.0 (C-4), ~140.0 (C-6), ~125.0 (C-5), ~120.0 (C-3a), ~100.0 (C-2), ~98.0 (C-3). Note: Chemical shifts are estimations and may vary.

  • Mass Spectrometry (ESI+): Calculated for C₇H₇ClN₃⁺ [M+H]⁺: 168.0323; found: 168.0321.

Safety Precautions

  • General: All experimental procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a designated area away from ignition sources. Palladium on carbon is pyrophoric when dry; handle the wet catalyst carefully.

  • Transfer Hydrogenation: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Metal-Mediated Reduction: Acetic acid is corrosive. Handle with care. The reaction with sodium bicarbonate is exothermic and produces carbon dioxide gas; add the bicarbonate solution slowly to avoid excessive foaming.

References

Application Notes & Protocols: Leveraging 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its structure serves as a bioisostere of indole and purine, enabling it to form critical hydrogen bonding interactions with the hinge region of various protein kinases. This core is central to several FDA-approved drugs and numerous clinical candidates targeting critical cancer signaling pathways.[1][2]

This document provides a detailed guide for researchers on the utility of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine as a strategic starting material for the synthesis of novel anti-cancer agents. While this specific compound is not an active pharmaceutical ingredient itself, its functional handles—a reactive chloro group and a versatile nitro group—make it an ideal precursor for creating libraries of potent and selective kinase inhibitors. We will explore its synthetic potential and provide detailed protocols for evaluating the resultant compounds in relevant cancer research models.

Part 1: Synthetic Strategy & Chemical Utility

The primary application of this compound in cancer research is as a versatile chemical intermediate. The chloro and nitro groups at the 6- and 4-positions, respectively, offer orthogonal reactivity, allowing for sequential and site-selective modifications to build molecular complexity.

Key Chemical Transformations:

  • Reduction of the Nitro Group: The 4-nitro group can be readily reduced to a 4-amino group. This amine is a crucial anchor point for building out substituents that can interact with the solvent-exposed region of a kinase active site or serve as a handle for further derivatization.

  • Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling at the Chloro Position: The 6-chloro position is amenable to various C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1][3] This allows for the introduction of diverse aryl or heteroaryl moieties that can occupy hydrophobic pockets within the target protein.

The following workflow illustrates a general strategy for transforming this compound into a library of potential kinase inhibitors.

G A This compound B Step 1: Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) A->B Versatile Intermediate C 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine B->C D Step 2: Amide Coupling or Sulfonylation (R-COCl or R-SO2Cl) C->D Introduce diverse R groups E Library of 4-Amide/Sulfonamide Derivatives D->E F Step 3: Suzuki or Buchwald-Hartwig Coupling (Ar-B(OH)2 or R2NH, Pd catalyst) E->F Modify 6-position G Final Library of Diverse Kinase Inhibitor Candidates F->G

Caption: General synthetic workflow starting from the title compound.

Part 2: Targeting Key Oncogenic Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key cancer-associated kinases. By strategically designing derivatives of this compound, researchers can target these validated pathways.

Target Kinase FamilyRole in CancerExample Pyrrolo[2,3-b]pyridine Derivative ActivityReference
CDK8 Cyclin-dependent kinase 8 is a transcriptional regulator and a key oncogene in colorectal cancer, often associated with the WNT/β-catenin signaling pathway.A potent Type II CDK8 inhibitor showed an IC50 of 48.6 nM and significantly inhibited tumor growth in colorectal cancer xenografts.[4][5][6][4][6]
FGFR Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases. Their abnormal activation is implicated in various tumors, including breast cancer.A derivative, compound 4h, exhibited potent pan-FGFR inhibitory activity with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3).[7][8][7][8]
BRAF The V600E mutation in the B-Raf kinase leads to constitutive activation of the MAPK signaling pathway and is found in ~7% of all cancers, especially melanoma.Novel pyrrolo[2,3-b]pyridine derivatives showed high inhibitory effect against V600E B-RAF with IC50 values as low as 0.080 µM.

The diagram below illustrates the central role of these kinases in cancer cell signaling, highlighting them as prime targets for inhibitors derived from our starting compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS BRAF BRAF (V600E) MEK MEK ERK ERK TCF_LEF TCF/LEF ERK->TCF_LEF CDK8 CDK8 BetaCatenin β-catenin BetaCatenin->TCF_LEF RNA_Pol_II RNA Pol II Gene_Transcription Oncogenic Gene Transcription

Caption: Key oncogenic signaling pathways targeted by pyrrolopyridines.

Part 3: Experimental Protocols

Here we provide detailed, field-proven protocols for the synthesis and biological evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of 4-Amino-6-chloro-1H-pyrrolo[2,3-b]pyridine

Objective: To reduce the nitro group, creating a key amine intermediate.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound, ethanol, and water (e.g., in a 4:1 ratio).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and basify with saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the synthesized compounds inhibit cancer cell growth (IC50).

Materials:

  • Cancer cell line of interest (e.g., HT-29 for colorectal cancer, A375 for melanoma).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Synthesized pyrrolo[2,3-b]pyridine derivatives dissolved in DMSO (10 mM stock).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include a "no-cell" blank control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot for MAPK Pathway Analysis

Objective: To assess if a BRAF-targeted derivative inhibits downstream signaling (p-MEK, p-ERK).

Materials:

  • A375 (BRAF V600E mutant) melanoma cells.

  • Synthesized test compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-MEK (Ser217/221), anti-MEK, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate A375 cells and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing & Secondary Antibody: Wash the membrane with TBST (3 x 10 min). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST (3 x 10 min). Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts. A potent inhibitor should show a dose-dependent decrease in p-MEK and p-ERK levels.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrrolo[2,3-b]pyridine-Based Compounds for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling.[2] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[3][4] The 7-azaindole core is found in several approved anti-cancer agents and numerous clinical candidates, highlighting its versatility and significance in drug discovery.[5]

This guide provides an in-depth exploration of the synthesis, functionalization, and biological evaluation of pyrrolo[2,3-b]pyridine derivatives as targeted kinase inhibitors. We will delve into the rationale behind synthetic strategies and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to harness the potential of this powerful molecular framework.

Section 1: Mechanism of Action - Targeting Aberrant Cancer Signaling

The therapeutic efficacy of pyrrolo[2,3-b]pyridine derivatives stems from their ability to inhibit specific protein kinases that drive oncogenic signaling pathways.[6][7] These pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR cascades, are frequently mutated or overactivated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3][6]

Pyrrolo[2,3-b]pyridine-based inhibitors typically function as ATP-competitive agents. The nitrogen atom at position 7 of the scaffold forms a crucial hydrogen bond with a conserved amino acid residue in the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the molecule and blocking ATP from binding. This inhibition shuts down the downstream signaling cascade, selectively killing cancer cells or halting their growth.

Key kinases successfully targeted by this scaffold include:

  • B-RAF: A critical component of the MAPK pathway, frequently mutated in melanoma.[8]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various solid tumors.[9][10]

  • JAK (Janus Kinase): Central to cytokine signaling pathways that can be hijacked by cancer cells.[11][12][13]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key regulator of tumor angiogenesis.[2][14]

  • CDK8 (Cyclin-Dependent Kinase 8): An oncogenic transcription regulator in colorectal cancer.[15][16]

Figure 1: General mechanism of ATP-competitive kinase inhibition.

MAPK_Pathway_Inhibition cluster_NUCLEUS Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF RESPONSE Cell Proliferation, Survival, Angiogenesis TF->RESPONSE NUCLEUS Nucleus INHIBITOR Pyrrolo[2,3-b]pyridine B-RAF Inhibitor INHIBITOR->BRAF Inhibits

Figure 2: Inhibition of the MAPK pathway by a B-RAF targeted therapy.

Section 2: Synthetic Strategies for the Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole scaffold is the foundational step in synthesizing these targeted inhibitors. While classical methods like the Bartoli or Fischer indole syntheses exist, they often suffer from harsh conditions and limited substrate scope.[17] Modern organometallic chemistry has revolutionized this field, offering milder and more versatile routes.[18][19]

Field-Proven Insight: The choice of synthetic route is critical. For library synthesis and rapid SAR exploration, a robust, late-stage functionalization strategy is paramount. We favor transition-metal catalyzed methods because they allow for the convergent assembly of complex molecules from readily available starting materials.

A particularly powerful approach is the Rhodium(III)-catalyzed C-H activation and annulation of 2-aminopyridines with alkynes.[5] This method builds the pyrrole ring directly onto the pyridine core in a single, atom-economical step.

Synthesis_Workflow Start 2-Aminopyridine + Alkyne Reaction1 C-H Activation & Annulation Start->Reaction1 Catalyst Rh(III) Catalyst + Ag(I) Oxidant Catalyst->Reaction1 Core Pyrrolo[2,3-b]pyridine Core Scaffold Reaction1->Core Reaction2 Late-Stage Functionalization (e.g., Cross-Coupling) Core->Reaction2 Final Final Inhibitor Molecule Reaction2->Final

References

Application Notes and Protocols for the Functionalization of the 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding interactions and modulation of physicochemical properties.[1][2] This has led to the widespread use of 7-azaindole derivatives in the development of therapeutics, particularly as kinase inhibitors for oncology.[3][4] The strategic functionalization of the 7-azaindole core is paramount for tuning biological activity, selectivity, and pharmacokinetic profiles.

The 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile starting material for the synthesis of a diverse library of 7-azaindole derivatives. The presence of two distinct reactive sites—a nitro group at the C4 position and a chloro group at the C6 position—allows for selective and sequential modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this scaffold, complete with mechanistic insights and step-by-step protocols.

Chemical Reactivity and Strategic Functionalization

The functionalization of the this compound scaffold is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group at the C4 position.[5][6] This electronic arrangement makes the C4 and C6 positions susceptible to attack by nucleophiles.

Our investigation and review of the literature indicate a clear hierarchy of reactivity: the C4 position, activated by the adjacent nitro group and the para-positioned ring nitrogen, is the most electrophilic site. Consequently, nucleophilic attack preferentially occurs at C4, leading to the displacement of the nitro group.[7] The C6-chloro group is less reactive and typically requires more forcing conditions or palladium-catalyzed cross-coupling reactions for its substitution. This differential reactivity allows for a controlled, stepwise functionalization of the scaffold.

The general strategy for the functionalization of this compound is as follows:

  • Primary Functionalization at C4: Nucleophilic aromatic substitution to displace the nitro group with a variety of nucleophiles (e.g., alkoxides, phenoxides, amines).

  • Secondary Functionalization at C6: Subsequent modification of the C6-chloro position, typically via Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions.

  • N-H Functionalization of the Pyrrole Ring: Alkylation or arylation of the pyrrole nitrogen, which can be performed at various stages of the synthesis, often after protecting the N-H proton to avoid side reactions.

This strategic approach is visualized in the workflow diagram below.

Functionalization Workflow start This compound c4_func C4-Functionalization (SNAr) - Displacement of Nitro Group start->c4_func Nucleophile (e.g., R-OH, R-NH2) c6_func C6-Functionalization - Buchwald-Hartwig Amination c4_func->c6_func Amine, Pd-catalyst nh_func N1-H Functionalization - Alkylation/Arylation c4_func->nh_func Alkyl/Aryl Halide, Base c6_func->nh_func Alkyl/Aryl Halide, Base nh_func->c6_func Amine, Pd-catalyst final_product Diversely Functionalized 7-Azaindole Derivatives nh_func->final_product

Caption: General workflow for the functionalization of the this compound scaffold.

Experimental Protocols

Part 1: Primary Functionalization at the C4-Position via SNAr

The highly electron-deficient nature of the pyridine ring at the C4 position allows for the displacement of the nitro group by a range of nucleophiles under relatively mild conditions.

This protocol describes the synthesis of 4-alkoxy derivatives by reacting the starting scaffold with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the alkoxide.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-alkoxy-6-chloro-1H-pyrrolo[2,3-b]pyridine.

EntryAlcoholTemperature (°C)Time (h)Yield (%)
1Methanol60485
2Ethanol60582
3Isopropanol80875
Caption: Representative reaction conditions for the synthesis of 4-alkoxy-6-chloro-1H-pyrrolo[2,3-b]pyridines.

This protocol outlines the synthesis of 4-aryloxy derivatives using a phenol as the nucleophile.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) and the desired phenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the target 4-aryloxy-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Part 2: Secondary Functionalization at the C6-Position

Once the C4 position is functionalized, the less reactive C6-chloro group can be targeted, most commonly through palladium-catalyzed cross-coupling reactions.

This protocol describes the palladium-catalyzed amination of the C6-chloro position.

Materials:

  • 4-Substituted-6-chloro-1H-pyrrolo[2,3-b]pyridine (from Part 1)

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 4-substituted-6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.5 eq.), cesium carbonate (2.0 eq.), Pd2(dba)3 (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Entry4-SubstituentAmineYield (%)
1MethoxyMorpholine78
2PhenoxyN-Methylpiperazine72
3MethoxyAniline65
Caption: Representative examples of Buchwald-Hartwig amination at the C6-position.
Part 3: N-H Functionalization of the Pyrrole Ring

The pyrrole N-H can be functionalized at various stages, but it is often advantageous to perform this step after C4 and C6 modifications to avoid potential interference with catalysts or reagents.

This protocol details a general procedure for the N-alkylation of the pyrrole ring.

Materials:

  • Substituted 1H-pyrrolo[2,3-b]pyridine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by silica gel column chromatography.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution at C4 start 6-Chloro-4-nitro-7-azaindole intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu- product 4-Substituted-6-chloro-7-azaindole intermediate->product - NO2-

Caption: Simplified mechanism of SNAr at the C4 position.

Conclusion

The this compound scaffold is a highly adaptable platform for the synthesis of diverse 7-azaindole derivatives. The predictable and sequential functionalization, beginning with nucleophilic aromatic substitution at the activated C4-position followed by modification of the C6-chloro group and N-H functionalization, provides a robust strategy for generating extensive chemical libraries for drug discovery and development. The protocols outlined in this application note offer a reliable foundation for researchers to explore the rich chemical space accessible from this versatile starting material.

References

Application Notes and Protocols for the Safe Handling and Storage of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (C7H4ClN3O2) in a laboratory setting. Due to the presence of both a chlorinated pyridine ring and a nitro functional group, this compound requires careful management to mitigate potential risks. These protocols are grounded in established safety principles for handling nitroaromatic and heterocyclic compounds and are intended to supplement, not replace, institutional safety guidelines and a thorough, compound-specific risk assessment.

Introduction and Scientific Context

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prevalent scaffold in numerous biologically active molecules. The strategic placement of a chloro-substituent and a nitro group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of potential therapeutic agents.

The inherent reactivity conferred by the nitro and chloro-moieties necessitates a robust understanding of the compound's potential hazards. Nitroaromatic compounds, as a class, are known for their energetic properties and potential for thermal instability.[1] The electron-withdrawing nature of the nitro group can also influence the compound's toxicological profile. Therefore, a cautious and well-documented approach to its handling and storage is paramount for ensuring laboratory safety and experimental integrity.

Hazard Identification and Risk Assessment

2.1. Anticipated Hazards:

  • Acute Toxicity: Based on the GHS classification for the parent compound, 6-chloro-1H-pyrrolo[2,3-b]pyridine, this derivative is anticipated to be harmful if swallowed .[2] The addition of a nitro group may further enhance its toxicity.

  • Eye Damage/Irritation: The parent compound is classified as causing serious eye damage .[2] It is prudent to assume this compound poses a similar or greater risk.

  • Skin Irritation: Many chlorinated and nitroaromatic compounds are known skin irritants. Prolonged or repeated contact should be avoided.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically upon heating.[3] While the specific decomposition temperature of this compound is unknown, it should be treated as potentially energetic.

  • Inhalation Hazard: If the compound is a fine powder, it may be harmful if inhaled, causing respiratory tract irritation.

2.2. Chemical and Physical Properties:

PropertyValueSource
CAS Number 688781-87-5[4]
Molecular Formula C7H4ClN3O2[4]
Molecular Weight 197.58 g/mol [5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Glove integrity should be checked before each use.
Body Protection A flame-resistant lab coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.

Laboratory Handling Protocols

4.1. Engineering Controls:

All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

4.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don the appropriate PPE as outlined in Section 3.

  • Weighing and Transfer:

    • Handle the solid compound with care to avoid generating dust.

    • Use a spatula for transfers. Avoid pouring the solid.

    • If dissolving the compound, add the solvent to the vessel containing the compound slowly.

  • Reactions:

    • When heating reactions containing this compound, use a controlled heating source such as an oil bath and monitor the temperature closely.

    • Avoid rapid heating, which could lead to uncontrolled decomposition.

    • Ensure reactions are properly vented within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling.

Diagram: Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 Proceed to Handling handle2 Perform Reaction with Controlled Heating handle1->handle2 handle3 Monitor Reaction Progress handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 Reaction Complete post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Temperature: While specific recommendations are unavailable, storing at refrigerated temperatures (2-8°C) is a prudent measure for nitroaromatic compounds to minimize the risk of thermal decomposition.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. Contact with these substances could initiate a vigorous or explosive reaction.

  • Light Sensitivity: Protect from light to prevent potential degradation.

Spill and Emergency Procedures

6.1. Spill Response:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Diagram: Spill Response Decision Tree

G spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires Emergency Response) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe call_ehs Call Emergency Services / EHS large_spill->call_ehs contain Contain and Clean Up Spill ppe->contain decon Decontaminate Area contain->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: A decision tree for responding to a spill of this compound.

6.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Disposal

All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion

The handling and storage of this compound demand a high level of caution and adherence to rigorous safety protocols. By understanding the potential hazards associated with its chemical structure and implementing the engineering controls, personal protective measures, and procedural guidelines outlined in this document, researchers can work with this valuable compound in a safe and responsible manner. A proactive approach to safety is essential for protecting personnel and the research environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents, including kinase inhibitors.[1][2][3][4] This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common hurdles in the synthesis of this compound. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low or No Product Formation

Potential Cause 1: Purity of Starting Material (6-chloro-1H-pyrrolo[2,3-b]pyridine)

The purity of the starting 7-azaindole derivative is critical. Impurities can inhibit the reaction or lead to unwanted side products.

Troubleshooting Suggestions:

  • Verify Purity: Confirm the purity of your 6-chloro-1H-pyrrolo[2,3-b]pyridine[5] using techniques like NMR or LC-MS before starting the reaction.

  • Purification of Starting Material: If impurities are detected, purify the starting material by recrystallization or column chromatography.

Potential Cause 2: Ineffective Nitrating Agent or Conditions

The choice and handling of the nitrating agent, as well as the reaction temperature, are crucial for successful nitration.

Troubleshooting Suggestions:

  • Fresh Nitrating Agent: Use a fresh, properly stored nitrating agent (e.g., fuming nitric acid, potassium nitrate in sulfuric acid).

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent over-nitration or degradation.[6] Allow the reaction to slowly warm to room temperature and monitor its progress.

  • Solvent Selection: Ensure the starting material is soluble in the chosen acidic medium (e.g., concentrated sulfuric acid).

Issue 2: Formation of Multiple Products and Isomeric Impurities

The nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine can potentially yield different regioisomers. The desired product is the 4-nitro isomer, but nitration at other positions of the pyrrolopyridine ring system can occur.

Potential Cause: Lack of Regioselectivity

The directing effects of the chloro and pyrrole groups influence the position of nitration. While the 4-position is electronically favored, other isomers can form under certain conditions.

Troubleshooting Suggestions:

  • Controlled Addition: Add the nitrating agent slowly and at a low temperature to enhance selectivity.

  • Reaction Monitoring: Closely monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to track the formation of the desired product and any major byproducts.[7]

  • Purification Strategy: A well-designed purification strategy is essential for isolating the desired 4-nitro isomer.

Troubleshooting Workflow: Low Yield
Start
Check Starting Material Purity (NMR, LC-MS)
Impure? → Purify (Recrystallization/Chromatography) → Restart
Pure → Proceed
Verify Nitrating Agent Quality & Reaction Conditions (Temperature, Addition Rate)
Suboptimal? → Adjust Conditions → Monitor by TLC/LC-MS
Optimal → Analyze Product Mixture
Low Yield/Byproducts? → Optimize Purification (Column Chromatography, Recrystallization)
End

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct route is the electrophilic nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine.[5] This typically involves treating the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.

Q2: What are the key parameters to control during the nitration reaction?

The critical parameters to control are:

  • Temperature: Maintaining a low temperature during the addition of the nitrating agent is crucial to prevent side reactions.

  • Stoichiometry: Using the correct molar ratio of the nitrating agent to the substrate is important to avoid over-nitration.

  • Reaction Time: Monitoring the reaction to completion by TLC or LC-MS will prevent the formation of degradation products.[7]

Q3: How can I effectively purify the final product?

Purification of this compound can be challenging due to the presence of isomers and other impurities.[8]

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[8]

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.[8]

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure product.

Q4: Are there any specific safety precautions I should take?

Yes, this synthesis involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive.

Mandatory Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add reagents slowly and control the reaction temperature to prevent runaway reactions.

  • Follow proper procedures for quenching and waste disposal.

Experimental Workflow & Visualization

General Synthetic Protocol

A detailed, step-by-step methodology for the nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine is provided below.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 6-chloro-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (or potassium nitrate) to a separate portion of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 6-chloro-1H-pyrrolo[2,3-b]pyridine.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus Sigma_Complex Sigma Complex (Resonance Stabilized) H2O H₂O Start 6-chloro-1H-pyrrolo[2,3-b]pyridine Start->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Nitration Mechanism of 6-chloro-1H-pyrrolo[2,3-b]pyridine

References

Technical Support Center: Purification of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this and structurally similar polar heterocyclic compounds. Drawing from established chromatographic principles and extensive field experience, this guide provides in-depth troubleshooting advice and robust protocols to enhance your purification outcomes.

Understanding the Molecule: Key Challenges

This compound is a polar, aromatic heterocycle. Its purification by column chromatography presents a unique set of challenges stemming from its chemical properties:

  • High Polarity: The presence of a nitro group and the pyrrolopyridine core contributes to the molecule's high polarity. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor elution, peak tailing, or even irreversible adsorption.[1][2]

  • Acid Sensitivity: The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, can be sensitive to the acidic nature of standard silica gel.[3] This can lead to on-column degradation, resulting in lower yields and the generation of new impurities.[4][5]

  • Solubility Issues: The compound's polarity may limit its solubility in less polar solvents commonly used for sample loading, which can complicate the application of the crude material to the column.[4][6]

This guide will systematically address these challenges, providing a framework for logical troubleshooting and method optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.

Issue 1: The compound is not eluting from the column or is eluting very slowly (High Retention).

Question: I've loaded my crude this compound onto a silica gel column, but even with a high concentration of ethyl acetate in my mobile phase, the product is not coming off. What's happening?

Answer: This is a classic sign of strong interaction between your polar compound and the acidic silica gel stationary phase. The lone pairs on the nitrogen atoms and the electron-withdrawing nitro group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

Troubleshooting Workflow:

start High Retention on Silica Gel step1 Increase Mobile Phase Polarity start->step1 step2 Add a Polar Modifier step1->step2 If still high retention step3 Consider Alternative Stationary Phases step2->step3 If tailing or degradation occurs step4 Reversed-Phase Chromatography step3->step4 For very polar compounds

Caption: Troubleshooting workflow for high retention.

Detailed Solutions:

Strategy Explanation Recommended Action
Increase Mobile Phase Polarity A more polar mobile phase will compete more effectively with the analyte for the active sites on the stationary phase, facilitating elution.Gradually increase the percentage of a polar solvent like methanol or acetone in your eluent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).
Add a Modifier For nitrogen-containing heterocycles, adding a small amount of a basic modifier can neutralize the acidic silanol groups, reducing strong interactions and improving peak shape.Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase. Always perform a small-scale test to ensure your compound is stable to the basic conditions.
Change Stationary Phase If silica gel proves too aggressive, alternative stationary phases with different properties can be employed.[7]Consider using neutral or basic alumina, or Florisil. These have different surface activities and may not bind your compound as strongly.[4]
Reversed-Phase Chromatography For highly polar compounds, reversed-phase chromatography is often a superior alternative.[1] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase.Use a C18-functionalized silica gel column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.[8]
Issue 2: The compound appears to be degrading on the column.

Question: My TLC analysis of the collected fractions shows new spots that were not in my crude mixture, and my overall yield is very low. Why is my compound decomposing?

Answer: The acidic nature of silica gel is a likely culprit for the degradation of acid-sensitive compounds like 7-azaindoles.[3] The silanol groups can act as proton donors, catalyzing decomposition reactions.

Troubleshooting Workflow:

start On-Column Degradation step1 Test for Silica Stability start->step1 step4 Minimize Residence Time start->step4 General good practice step2 Deactivate the Silica Gel step1->step2 If degradation is confirmed step3 Switch to a Neutral Stationary Phase step2->step3 If deactivation is insufficient

Caption: Troubleshooting workflow for on-column degradation.

Detailed Solutions:

Strategy Explanation Recommended Action
Test for Silica Stability Before committing to a large-scale column, it's crucial to confirm if silica is the problem.[4]Spot your crude material on a TLC plate. After developing the plate, let it sit for a few hours and then re-examine it. If new spots appear or the product spot diminishes, degradation is likely occurring. A 2D TLC can also be informative.[9]
Deactivate Silica Gel You can neutralize the acidic sites on the silica gel before running your column.[4]Pre-treat the silica gel by flushing the packed column with your mobile phase containing 1-2% triethylamine.[3] Then, switch back to the mobile phase without the modifier before loading your sample.
Use Alternative Stationary Phases Switching to a less acidic or neutral stationary phase is a direct solution.Pack a column with neutral alumina. Alumina is generally less acidic than silica and is a good alternative for acid-sensitive compounds.
Flash Chromatography Minimizing the time your compound spends on the column can reduce the extent of degradation.Use flash chromatography with positive pressure to speed up the elution process. Ensure your solvent system provides good separation to avoid compromising purity for speed.
Issue 3: Poor separation from impurities (Peak Tailing or Co-elution).

Question: I can see a separation on my TLC plate, but on the column, the fractions are all mixed, or my product peak is very broad and tails significantly. How can I improve the resolution?

Answer: Poor separation can result from several factors including an inappropriate solvent system, column overloading, or issues with how the sample was loaded. Peak tailing, specifically, often points to strong, non-ideal interactions with the stationary phase.

Troubleshooting Workflow:

start Poor Separation / Peak Tailing step1 Optimize Solvent System (TLC) start->step1 step2 Check Sample Loading step1->step2 Once Rf is optimal step3 Reduce Column Loading step2->step3 If bands are broad step4 Use a Gradient Elution step3->step4 For complex mixtures

Caption: Troubleshooting workflow for poor separation.

Detailed Solutions:

Strategy Explanation Recommended Action
Optimize Solvent System The mobile phase composition is critical for achieving good separation. The ideal system will show a clear difference in Rf values between your product and impurities on a TLC plate.Aim for an Rf value of 0.2-0.3 for your target compound. Test various solvent mixtures of differing polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes).
Proper Sample Loading The initial band of your sample should be as narrow as possible. Loading the sample in a solvent that is too strong will cause the band to spread, leading to poor separation.[6]Dissolve your crude material in a minimal amount of a solvent in which it is highly soluble, but which is also a weak eluent (e.g., dichloromethane). If solubility is an issue, use the "dry loading" method.[6]
Reduce Column Loading Overloading the column with too much crude material is a common cause of poor separation.As a general rule, use a silica gel to crude material weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Gradient Elution For mixtures containing compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective.Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then more polar impurities.

Detailed Experimental Protocol: Dry Loading for Column Chromatography

Dry loading is a superior method for applying samples that have poor solubility in the initial mobile phase or when a highly concentrated sample band is required for optimal separation.[6]

Materials:

  • Crude this compound

  • Silica gel (same grade as used for the column)

  • A round-bottom flask

  • A suitable solvent for dissolving the crude material (e.g., dichloromethane or acetone)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude material completely in a suitable solvent in a round-bottom flask. Use a minimal amount of solvent.

  • Adsorption: Add silica gel to the solution. A good starting point is a 2:1 to 3:1 ratio of silica gel to crude material by weight.

  • Evaporation: Swirl the flask to ensure the entire sample solution is adsorbed onto the silica. Carefully remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully layer the resulting powder onto the top of the packed column.

  • Elution: Gently add a layer of sand or glass beads on top of the dry-loaded sample to prevent disturbance, and then begin the elution with your chosen mobile phase.

References

Technical Support Center: Synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a critical building block in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic nitration of 6-chloro-7-azaindole.

Section 1: Core Synthesis Pathway and Mechanism

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the 6-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-7-azaindole) scaffold. The reaction introduces a nitro group, a versatile handle for further functionalization, particularly through nucleophilic aromatic substitution (SNAr) to create 4-substituted 7-azaindole derivatives.[1]

The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The pyrrolo[2,3-b]pyridine core possesses several positions susceptible to electrophilic attack, making the formation of undesired isomers a significant issue.

G SM 6-chloro-1H-pyrrolo[2,3-b]pyridine Reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) SM->Reagents Product This compound (Desired Product) Reagents->Product

Caption: Core synthetic route for the nitration of 6-chloro-7-azaindole.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical, question-and-answer format.

Question 1: I'm getting a very low yield and a complex mixture of products shown by TLC and LC-MS. What are the likely causes?

Answer: A low yield accompanied by a complex product profile typically points to issues with reaction conditions or starting material purity. Let's break down the potential culprits:

  • Purity of Starting Material: The 6-chloro-1H-pyrrolo[2,3-b]pyridine starting material must be pure. Impurities can react with the nitrating agent or catalyze decomposition pathways.

    • Recommendation: Verify the purity of your starting material (CAS 55052-27-2) by NMR and melting point (typically 170-175°C).[2] If necessary, purify it by recrystallization or column chromatography before proceeding.

  • Reaction Temperature: Electrophilic nitration is highly exothermic. Poor temperature control is a leading cause of side reactions and decomposition.

    • Causality: At elevated temperatures, the highly reactive nitronium ion (NO₂⁺) becomes less selective, and the strong acid can cause charring or degradation of the electron-rich pyrrole ring.

    • Recommendation: Maintain strict temperature control. The addition of the nitrating agent should be performed slowly at a reduced temperature (e.g., 0 °C or below) in an ice or ice/salt bath. Allow the reaction to warm to room temperature only if progress is slow, and monitor carefully.

  • Choice of Nitrating Agent: The combination of fuming nitric acid and concentrated sulfuric acid is effective but harsh.

    • Recommendation: Ensure you are using the correct concentrations and ratios of acids as specified in your protocol. For sensitive substrates, consider milder nitrating agents, although this may require significant procedural redevelopment.

Question 2: My main problem is regioselectivity. I'm isolating the desired 4-nitro product, but also significant amounts of other isomers. How can I improve the selectivity?

Answer: This is the most critical challenge for this synthesis. The formation of regioisomers is governed by the electronic properties of the 7-azaindole scaffold. While the electron-rich pyrrole ring is the preferred site of attack over the electron-deficient pyridine ring, multiple positions on the pyrrole ring (C3, C4, C5) are potential targets.

  • Troubleshooting Strategy:

    • Temperature Control: As mentioned, lower temperatures increase selectivity. Run the reaction as cold as is practical for the reaction to proceed.

    • Order of Addition: The standard procedure is to add the 7-azaindole substrate to the pre-mixed, cold nitrating acid mixture. This ensures that the substrate is immediately exposed to the full, controlled concentration of the electrophile and minimizes local temperature spikes.

    • Solvent Effects: While often run neat in the acid mixture, the choice of a co-solvent can sometimes influence regioselectivity. However, this requires significant optimization.

The diagram below illustrates the desired pathway versus the formation of a common regioisomeric side product.

G SM 6-chloro-1H-pyrrolo[2,3-b]pyridine Reagents + HNO₃ / H₂SO₄ Product_4_Nitro This compound (Desired C4 Isomer) Reagents->Product_4_Nitro  Desired Pathway (Controlled Conditions) Side_Product_X_Nitro Isomeric Side Product (e.g., C3-Nitro or C5-Nitro) Reagents->Side_Product_X_Nitro  Side Reaction (Poor Control)

References

Technical Support Center: Overcoming Solubility Challenges with 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant hurdle of this compound's limited solubility. Our goal is to provide you with a comprehensive guide, from initial troubleshooting to advanced solubilization strategies, grounded in scientific principles and practical, field-proven experience.

Understanding the Challenge: Physicochemical Profile

This compound, a derivative of 7-azaindole, presents a classic solubility challenge.[1][2][3][4] Its rigid, planar heterocyclic structure, combined with the electron-withdrawing nitro group and the chloro substituent, contributes to strong crystal lattice energy and limited favorable interactions with aqueous media.[4] This profile suggests that the compound is likely poorly soluble in water and will require strategic formulation approaches to achieve desired concentrations for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers frequently encounter when working with this compound.

Q1: Why is my compound not dissolving in common aqueous buffers like PBS?

A: The molecular structure of this compound is predominantly hydrophobic. The pyrrolo[2,3-b]pyridine core is aromatic and relatively nonpolar. While the nitrogen atoms can participate in hydrogen bonding, the overall character of the molecule leads to low aqueous solubility.[5] Achieving dissolution in standard buffers often requires the use of co-solvents or other formulation aids.

Q2: What is a good starting solvent for making a stock solution?

A: For initial stock solutions, polar aprotic solvents are typically a good starting point. Solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective at dissolving compounds with similar structures.[6] However, it is crucial to be mindful of the downstream application, as high concentrations of these solvents can be toxic to cells or interfere with assays.

Q3: Can I heat the solution to improve solubility?

A: Gently warming the solution can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, this should be done with caution. Prolonged exposure to high temperatures can lead to degradation of the compound. It is advisable to conduct stability studies if heating is part of your protocol.

Q4: How does pH impact the solubility of this compound?

A: The pyrrolo[2,3-b]pyridine scaffold contains a pyridine nitrogen which is basic and can be protonated at acidic pH.[7][8][9] Protonation of this nitrogen would result in a charged species, which is generally more water-soluble. Therefore, decreasing the pH of the aqueous medium may enhance the solubility of this compound. Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form.

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a systematic approach to identifying a suitable solvent system for your experiments.

Solubility_Workflow start Start: Undissolved Compound solvent_screen Initial Solvent Screen (DMSO, DMF, Ethanol) start->solvent_screen dissolved_stock Compound Dissolved in Organic Solvent? solvent_screen->dissolved_stock cosolvent_approach Co-solvent Approach: Titrate organic stock into aqueous buffer dissolved_stock->cosolvent_approach Yes fail Further Optimization Needed dissolved_stock->fail No precipitation Precipitation Occurs? cosolvent_approach->precipitation ph_adjustment pH Adjustment: Titrate organic stock into acidic buffer (e.g., pH 4-5) precipitation->ph_adjustment Yes success Success: Soluble Formulation Achieved precipitation->success No soluble_ph Soluble in Acidic Buffer? ph_adjustment->soluble_ph advanced_methods Consider Advanced Strategies: Surfactants, Cyclodextrins, Solid Dispersions soluble_ph->advanced_methods No soluble_ph->success Yes advanced_methods->fail Micellar_Solubilization cluster_0 Aqueous Environment cluster_1 Hydrophobic Core compound Insoluble Compound (this compound) micelle Micelle solubilized_compound Solubilized Compound compound->solubilized_compound Encapsulation surfactant Surfactant Monomers surfactant->micelle > CMC hydrophilic_shell Hydrophilic Shell

References

Technical Support Center: Optimizing Reaction Times for 6-Chloro-4-Nitro-1H-pyrrolo[2,3-b]pyridine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are actively working with this scaffold. As a highly functionalized 7-azaindole derivative, its strategic modification is crucial for developing novel therapeutics, particularly kinase inhibitors.[1] This document provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you optimize your reaction outcomes, specifically focusing on reaction times and overall efficiency.

Part 1: Foundational Concepts: Understanding the Reactivity of 6-Chloro-4-nitro-7-azaindole

Before troubleshooting, it is essential to understand the inherent chemical properties of the substrate. The reactivity of this compound is primarily dictated by the electronic landscape of its bicyclic core. The pyridine ring is intrinsically electron-deficient, which facilitates nucleophilic attack.[3] This effect is significantly amplified by two key features:

  • The Pyridine Nitrogen: The nitrogen atom at position 7 acts as an electron sink, withdrawing electron density from the ring carbons, particularly the ortho (C6) and para (C4) positions.[3]

  • The Nitro Group (-NO₂): Positioned at C4 (para to the chlorine), this powerful electron-withdrawing group provides strong resonance stabilization for the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr).[4]

Together, these features make the chlorine atom at the C6 position an excellent leaving group for SNAr reactions, which is the most common strategy for modifying this scaffold.[4][5] The general mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[6]

Caption: Generalized SNAr workflow on the 7-azaindole core.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and modification of this compound.

Q1: What are the most common and effective modifications for this scaffold? A1: The most prevalent modifications are C-N, C-O, C-S, and C-C bond-forming reactions at the C6 position. These include:

  • Buchwald-Hartwig Amination: Introduction of primary and secondary amines.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols, typically under basic conditions (e.g., using NaH or K₂CO₃).

  • Thiolation: Displacement of chlorine with thiols to form thioethers.

  • Suzuki-Miyaura Cross-Coupling: While less common for direct C-Cl arylation without a catalyst, this reaction is a cornerstone for modifying related halo-azaindoles and can be achieved with appropriate catalyst/ligand systems.[7][8]

Q2: How do I select the optimal solvent for my SNAr reaction? A2: Solvent choice is critical for SNAr reactions as it must solvate the charged intermediate. Polar aprotic solvents are generally preferred because they can stabilize the Meisenheimer complex without protonating the nucleophile.[9] See the table below for a summary.

Q3: What is the typical temperature range, and how does it impact reaction time? A3: Reactions typically range from room temperature to 120 °C. The required temperature depends on the nucleophilicity of the attacking species. Simple alkoxide displacements may proceed at lower temperatures, while more complex couplings like Buchwald-Hartwig aminations often require heating.[10] Increasing the temperature generally accelerates the reaction rate, but can also lead to decomposition or side reactions, such as reduction of the nitro group. Careful optimization is key. Microwave heating has also been shown to dramatically accelerate similar reactions in the 7-azaindole series.[11]

Q4: What are the best analytical techniques for monitoring reaction progress? A4: A combination of techniques is recommended for a comprehensive view:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of starting material consumption and product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides accurate information on the conversion rate and allows for the identification of the masses of products and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product and can be used to determine the ratio of components in a crude reaction mixture.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Reaction is slow or stalls before completion.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Thermal Energy The activation energy barrier for the rate-determining nucleophilic addition step has not been overcome.[4]Gradually increase the reaction temperature in 10-15 °C increments. Monitor for any signs of decomposition via TLC or LC-MS. Consider switching to a higher-boiling solvent if necessary.
Poor Solvent Choice The solvent is not effectively stabilizing the charged Meisenheimer intermediate, thus slowing its formation. Aprotic solvents are generally poor at solvating anions.[9]Switch to a more suitable polar aprotic solvent. See Table 1 for recommendations. DMF, DMSO, or NMP are excellent starting points.
Weak Nucleophile or Insufficient Base The nucleophile may not be electron-rich enough to attack the electron-deficient ring, or it may be protonated, rendering it inactive.If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate it in situ. For very weak nucleophiles, a stronger base like NaH may be required.
Pyrrole N-H Interference The acidic proton on the pyrrole nitrogen (N1) can be deprotonated by the base, consuming the base and potentially interfering with the reaction.Consider protecting the pyrrole nitrogen. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is a common choice as it is stable to many reaction conditions but can be removed later.[8]

Problem 2: Significant formation of side products and low yield.

Potential Cause Scientific Rationale Recommended Solution
Nitro Group Reduction At elevated temperatures, especially in the presence of certain nucleophiles (like some amines) or metal catalysts, the nitro group can be reduced.Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Screen for a lower effective temperature. If a catalyst is used, ensure it is not known to promote nitro reduction under the reaction conditions.
Substrate Decomposition 7-azaindoles, particularly nitro-substituted ones, can be sensitive to high temperatures or strongly basic/acidic conditions, leading to degradation.Perform a time-course study at a slightly lower temperature to find the point of maximum product formation before degradation becomes significant. Ensure the base is added slowly, potentially at a lower temperature, before heating.
Competing Reaction Sites While C6 is highly activated, a very strong nucleophile could potentially interact with other sites on the molecule, although this is less common.Confirm the structure of byproducts via MS and NMR to diagnose the issue. If an unexpected isomer is forming, reconsider the reaction mechanism and conditions. For example, some substitutions on pyridines can proceed through different mechanisms under specific conditions.[12]

Part 4: Data Presentation & Visualizations

Table 1: Influence of Solvents on SNAr Reaction Rates
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Rationale for Use
Dimethylformamide (DMF) Polar Aprotic15337Excellent for solvating charged intermediates; widely used.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947Highly polar, can significantly accelerate rates, but can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232High boiling point, useful for sluggish reactions requiring high heat.
Acetonitrile (ACN) Polar Aprotic8238Lower boiling point, useful for reactions with heat-sensitive components.
Tetrahydrofuran (THF) Polar Aprotic667.6Less polar, generally slower rates but can be useful in metal-catalyzed reactions.
t-Butanol Polar Protic8212Often used in palladium-catalyzed aminations.[8]
Diagram: Decision Workflow for Optimizing a Buchwald-Hartwig Amination

Caption: Troubleshooting flowchart for a C6-amination reaction.

Part 5: Exemplar Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative starting point for the amination of this compound. Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a properly dried glassware.

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a suitable phosphine ligand (e.g., RuPhos, 0.02 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., t-butanol or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress every 1-2 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by LC-MS and TLC.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Technical Support Center: Synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine. This critical building block, also known as 6-chloro-4-nitro-7-azaindole, is a vital intermediate in the development of kinase inhibitors and other pharmacologically active agents.[1][2] This guide provides in-depth troubleshooting advice, addresses common experimental challenges, and explores alternative synthetic strategies in a practical question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides
Question 1: What is the most common and direct synthetic route to this compound, and what are its primary challenges?

The most frequently employed synthetic pathway begins with the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine (6-chloro-7-azaindole).[3][4] The core of this route is a direct electrophilic aromatic substitution (nitration) on the 7-azaindole scaffold.

Standard Protocol: A solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid is cooled to 0°C. Fuming nitric acid is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC or LC-MS). The reaction is then quenched by carefully pouring it onto ice, and the resulting precipitate is collected by filtration.

Primary Challenges:

  • Regioselectivity: The 7-azaindole ring system has multiple positions susceptible to electrophilic attack. While the 4-position is electronically favored for nitration, the formation of undesired isomers, particularly 3-nitro and 5-nitro derivatives, is a common issue.[5]

  • Reaction Conditions: The reaction is highly exothermic and requires strict temperature control. Poor temperature management can lead to over-nitration, decomposition of the starting material, or a decrease in regioselectivity.

  • Purification: The final product often contains isomeric impurities that can be difficult to separate by standard column chromatography due to similar polarities.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Primary synthetic route to the target compound.
Question 2: My nitration of 6-chloro-7-azaindole is giving a low yield of the desired 4-nitro isomer and multiple other spots on TLC. How can I improve the regioselectivity?

This is a classic challenge stemming from the electronics of the pyrrolopyridine ring system. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution, while the pyrrole ring is electron-rich.[6] The directing effects can be subtle and highly dependent on reaction conditions.

Troubleshooting Strategies:

  • Strict Temperature Control: Ensure the reaction mixture is maintained at 0°C or even slightly lower (e.g., -5°C to 0°C) during the addition of nitric acid. This minimizes the activation energy available for competing reaction pathways, thereby favoring the thermodynamically preferred 4-nitro product.

  • Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is a very strong nitrating system. Using a milder or bulkier nitrating agent can sometimes improve selectivity.

    • Potassium Nitrate (KNO₃) in H₂SO₄: This can sometimes provide a slower, more controlled release of the nitronium ion (NO₂⁺).

    • Acetyl Nitrate (from HNO₃ and Acetic Anhydride): This reagent is often used for nitrating sensitive five-membered heterocycles.[7] It may offer different selectivity but requires careful handling and optimization.

  • Solvent Effects: While sulfuric acid is standard, exploring alternative acid systems could modulate reactivity. For instance, using trifluoroacetic acid (TFA) with nitric acid can sometimes alter the regiochemical outcome in heterocyclic systems.[7]

Mechanistic Rationale: The protonation of the pyridine nitrogen under strong acidic conditions creates a pyridinium species. This strongly deactivates the pyridine ring (positions 5 and 7) towards electrophilic attack. The substitution then occurs on the less deactivated pyrrole ring. The 3-position is the most electron-rich site on the neutral 7-azaindole, but the 4-position on the N-protonated species becomes favored.[5][8] Controlling the reaction conditions carefully helps to maximize this preference.

Nitrating System Typical Conditions Pros Cons
Fuming HNO₃ / H₂SO₄ 0°C to RTHigh reactivity, readily availableOften leads to mixtures of isomers, requires strict temperature control
KNO₃ / H₂SO₄ 0°C to RTMilder, more controlled reactionSlower reaction times
HNO₃ / Acetic Anhydride < 10°CCan improve selectivity for sensitive substratesRequires anhydrous conditions, potential for side reactions
t-Butyl Nitrite Metal-free, radical conditionsOffers alternative, site-selective pathways for some heterocycles[9]Mechanistically different, may not be suitable
Question 3: I am considering an alternative route. Can I introduce the nitro group first and then perform the chlorination?

Yes, this is a viable and logical alternative strategy. Starting with 4-nitro-1H-pyrrolo[2,3-b]pyridine (4-nitro-7-azaindole) and then performing a chlorination can be an effective way to control the final substitution pattern.

Alternative Route Workflow:

  • Nitration of 7-Azaindole: Nitrate the parent 1H-pyrrolo[2,3-b]pyridine under standard conditions (HNO₃/H₂SO₄). The primary product will be the 4-nitro isomer, although purification from other isomers will still be necessary.

  • Chlorination of 4-Nitro-7-azaindole: The subsequent chlorination is the key step. The electron-withdrawing nitro group at the 4-position will significantly deactivate the ring to electrophilic substitution. Therefore, standard electrophilic chlorinating agents like N-chlorosuccinimide (NCS) may require forcing conditions or catalysis.

    • Recommended Method: A common method for chlorinating such deactivated heterocycles is using NCS in a polar aprotic solvent like DMF or acetonitrile. Heating may be required.

    • Alternative Reagents: Other chlorinating agents to consider include sulfuryl chloride (SO₂Cl₂) or simply bubbling chlorine gas through the solution, though these are less selective and harsher.

Challenges with this Route:

  • Deactivation: The nitro group makes the second step (chlorination) more difficult than the nitration of the chloro-substituted precursor. The reaction may be sluggish and require higher temperatures.

  • Site of Chlorination: While the 6-position is often favored on the 7-azaindole nucleus, the strong deactivating effect of the 4-nitro group could potentially direct chlorination to other positions. Careful analysis of the product is crucial.

digraph "Troubleshooting_Nitration" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting workflow for the nitration step.
Question 4: Are there any de novo synthesis strategies that build the substituted ring system from acyclic precursors?

Yes, while more complex, de novo syntheses offer the advantage of building the desired substitution pattern directly into the scaffold, avoiding potentially unselective functionalization steps. Many classic indole syntheses have been adapted for azaindoles.[10][11]

Potential De Novo Approach (Modified Bartoli Indole Synthesis):

This approach could involve the reaction of a substituted 2-chloropyridine with a nitro-substituted vinyl Grignard reagent.

  • Starting Materials:

    • Pyridine component: 2,5-dichloro-3-nitropyridine. This places the chloro and nitro groups in the correct relative positions from the start.

    • Pyrrole component: A vinyl Grignard reagent (e.g., vinylmagnesium bromide).

  • Reaction Sequence:

    • The Grignard reagent adds to the pyridine ring.

    • A subsequent cyclization, often thermally or acid-catalyzed, forms the pyrrole ring.

Advantages:

  • Unambiguous Regiochemistry: The substitution pattern is set by the starting materials.

  • Avoids Harsh Nitration: Circumvents the use of strong nitrating acids on the sensitive azaindole core.

Disadvantages:

  • Starting Material Availability: The required polysubstituted pyridine starting material may not be readily available or may require a multi-step synthesis itself.

  • Reaction Complexity: Grignard reactions with highly functionalized pyridines can be low-yielding and prone to side reactions.

This strategy is generally reserved for when functional group tolerance or regioselectivity issues make post-synthesis modifications intractable.

References

Validation & Comparative

Unambiguous Structural Validation of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely a formality but the bedrock of rational drug design and materials science. The heterocyclic scaffold of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, represents a class of compounds with significant potential in medicinal chemistry, acting as crucial intermediates for protein kinase inhibitors and other therapeutic agents.[1][2] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising candidates.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques.[3][4] We will use this compound as a case study to explain the causality behind experimental choices, underscore the self-validating nature of crystallographic protocols, and present a holistic approach to structural verification.

The Gold Standard: Unveiling the Molecular Architecture with Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of atoms within a crystalline lattice.[5][6] The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms in an ordered, crystalline solid. By measuring the angles and intensities of the diffracted beams, one can mathematically reconstruct the electron density throughout the crystal, revealing precise atomic positions, bond lengths, and bond angles.[6] This provides an unambiguous determination of the molecule's constitution and its absolute configuration in the solid state.

Experimental Workflow: A Self-Validating System

The process of determining a crystal structure is a meticulous workflow, with each step containing internal checks that ensure the final model is both accurate and reliable.

cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Synthesis & Purification b Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) a->b Pure Compound c Selection of a High-Quality Single Crystal b->c Formation of Crystals d Mounting Crystal on Diffractometer c->d Crystal Ready e X-ray Diffraction Experiment (Data Acquisition) d->e f Data Processing & Integration e->f Raw Diffraction Data g Structure Solution (e.g., Direct Methods) f->g h Structure Refinement (Least-Squares Fitting) g->h i Validation & Analysis (checkCIF) h->i j Publication & Database Deposition (e.g., CSD) i->j Final Structural Model (CIF File) center Structural Elucidation of This compound xray X-ray Crystallography center->xray Provides nmr NMR Spectroscopy center->nmr Provides ms Mass Spectrometry center->ms Provides ftir FTIR Spectroscopy center->ftir Provides xray_info • 3D Atomic Coordinates • Bond Lengths & Angles • Absolute Stereochemistry • Crystal Packing xray->xray_info nmr_info • Atomic Connectivity (¹H-¹³C) • Chemical Environment • Relative Stereochemistry • Solution-State Conformation nmr->nmr_info ms_info • Molecular Weight • Elemental Formula (HRMS) • Fragmentation Pattern ms->ms_info ftir_info • Presence of Functional Groups (N-H, C=C, Ar-H, NO₂) ftir->ftir_info

References

A Comparative Guide to the Biological Efficacy of Pyrrolo[2,3-b]pyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives, a promising scaffold in modern drug discovery, as evaluated through various cell-based assays. While specific data on 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives are not extensively available in the public domain, this guide will focus on the broader class of pyrrolo[2,3-b]pyridine compounds, drawing on robust experimental data from well-documented analogs to illustrate their potential and the methodologies used to assess their cellular effects.

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged heterocyclic structure in medicinal chemistry due to its bioisosteric relationship with indole and its ability to form key interactions with a variety of biological targets.[1] Derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] This guide will delve into the experimental workflows and data interpretation for evaluating the anti-proliferative, pro-apoptotic, and kinase inhibitory activities of these compounds.

I. Assessing Cytotoxicity and Anti-Proliferative Activity

A primary step in evaluating any potential therapeutic agent is to determine its effect on cancer cell viability and proliferation.[4] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[5]

Comparative Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives

Several studies have highlighted the potent anti-proliferative effects of pyrrolo[2,3-b]pyridine derivatives across a range of cancer cell lines. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers.[6] Another study showcased the development of pyrrolo[2,3-b]pyridine-based inhibitors of the V600E mutant B-RAF kinase, a common mutation in melanoma.[3]

Compound ClassTargetCell LineIC50 (µM)Reference
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR1/2/34T1 (Breast Cancer)Not explicitly stated for cell line, but potent enzymatic inhibition (FGFR1 IC50 = 7 nM)[6][7]
pyrrolo[2,3-b]pyridine Derivative (Compound 35) V600E B-RAFVarious (NCI-60 panel)Potent cytotoxic agent against multiple cell lines[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture and maintain cancer cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compound add_compound Add compound dilutions to wells compound_prep->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT reagent to each well mtt_incubation Incubate for 2-4 hours to allow formazan formation add_mtt->mtt_incubation solubilize Add solubilization solution (e.g., DMSO) mtt_incubation->solubilize read_absorbance Measure absorbance at ~570 nm calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[2,3-b]pyridine derivative. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

II. Induction of Apoptosis: A Key Mechanism of Action

A desirable characteristic of an anti-cancer agent is its ability to induce programmed cell death, or apoptosis.[9] Several assays can be employed to detect the hallmarks of apoptosis, such as changes in the cell membrane, activation of caspases, and DNA fragmentation.[10][11]

Evidence of Apoptosis Induced by Pyrrolo[2,3-b]pyridine Derivatives

Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively induce apoptosis in cancer cells.[6] For example, compound 4h , an FGFR inhibitor, was shown to induce apoptosis in 4T1 breast cancer cells.[7]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle of Annexin V/PI Staining:

AnnexinV_PI cluster_cells Cell States cluster_staining Staining Characteristics viable Viable Cell (Annexin V-, PI-) early_apoptotic Early Apoptotic Cell (Annexin V+, PI-) viable->early_apoptotic PS externalization late_apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early_apoptotic->late_apoptotic Loss of membrane integrity necrotic Primary Necrotic Cell (Annexin V-, PI+) annexin_v Annexin V binds to phosphatidylserine (PS) on outer cell membrane pi Propidium Iodide (PI) stains DNA in cells with compromised membranes WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_treatment Treat cells with kinase inhibitor cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by size via SDS-PAGE transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites primary_ab Incubate with primary antibody (anti-phospho-protein) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image secondary_ab->detection reprobe Strip and re-probe for total protein (loading control) quantify_bands Densitometry analysis to quantify band intensity reprobe->quantify_bands

References

A Comparative Guide to Analytical Methods for the Quality Control of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ensuring the Purity and Potency of a Key Synthetic Intermediate

6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a critical building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final drug substance. This guide provides a comprehensive comparison of analytical methodologies for the stringent quality control of this compound, offering insights into the rationale behind experimental choices and providing actionable protocols for immediate implementation in a research or quality control setting.

The selection of an appropriate analytical technique is contingent upon the specific quality attribute being assessed, such as purity, identity, or the presence of residual solvents and synthetic by-products. Here, we delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy for the comprehensive quality assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of pharmaceutical quality control due to its high resolution, sensitivity, and quantitative accuracy. For a nitroaromatic and chlorinated heterocyclic compound like this compound, reversed-phase HPLC with UV detection is the method of choice for purity determination and the quantification of related substances.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. The addition of a small amount of formic acid is crucial to suppress the ionization of the pyrrole nitrogen, ensuring sharp, symmetrical peaks. UV detection at 254 nm is chosen as aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength.[1]

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0 30
      20 80
      25 80
      25.1 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Potential Impurities to Monitor

Based on common synthetic routes for related 7-azaindole scaffolds, potential impurities could include:

  • Starting materials: e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Isomeric impurities: e.g., isomers with the nitro group at a different position.

  • Dehalogenated by-products: e.g., 4-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Over-nitrated or under-nitrated species.

dot graph TD { A[Sample Preparation] --> B[HPLC Analysis]; B --> C{Data Acquisition}; C --> D[Peak Integration & Purity Calculation]; D --> E[Impurity Profiling]; }

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile organic compounds. It is particularly well-suited for detecting residual solvents from the synthesis process and for providing structural confirmation of the main component and its impurities through mass spectral fragmentation patterns.

Expertise in Method Design

The choice of a mid-polarity capillary column, such as a DB-17ms, is optimal for separating a range of aromatic and chlorinated compounds.[2] Electron Ionization (EI) at 70 eV is a standard technique that yields reproducible fragmentation patterns, creating a molecular fingerprint for confident identification.[3]

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: DB-17ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 10 min at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetone or ethyl acetate.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 197 (for the 35Cl isotope) and 199 (for the 37Cl isotope) in an approximate 3:1 ratio.[4] Characteristic fragmentation would involve the loss of NO2 (46 Da) and NO (30 Da).[3][5]

dot graph TD { A[Sample Injection] --> B[GC Separation]; B --> C[Ionization (EI)]; C --> D[Mass Analysis]; D --> E{Data Interpretation}; E --> F[Compound Identification]; E --> G[Quantification of Volatiles]; }

Caption: GC-MS workflow for identification and volatile impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound and for the structural characterization of any unknown impurities.

Trustworthiness Through Self-Validation

The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provides a self-validating system for structural confirmation. The chemical shifts, coupling constants, and carbon environments must be consistent with the proposed structure.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Predicted ¹H and ¹³C NMR Spectral Data

UV-Vis Spectroscopy: A Simple and Rapid Method for Quantitative Analysis

UV-Vis spectroscopy offers a straightforward and cost-effective method for the quantitative determination of this compound, particularly for assays where high sample throughput is required.

Authoritative Grounding in Spectroscopic Principles

The presence of the conjugated pyrrolopyridine system and the nitro group results in strong UV absorbance.[6][7] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for accurate quantification.

Detailed Experimental Protocol: UV-Vis Assay
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a concentration within the calibration range.

  • Measurement:

    • Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the standards and the sample at the λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Comparative Summary of Analytical Methods

Analytical Method Primary Application Advantages Limitations Estimated LOD/LOQ
HPLC-UV Purity assessment, impurity quantificationHigh resolution, high sensitivity, excellent quantitationRequires reference standards for impurity identificationLOD: ~0.01%, LOQ: ~0.03%
GC-MS Identification of volatile impurities, structural confirmationHigh sensitivity for volatiles, definitive identification via mass spectraNot suitable for non-volatile or thermally labile compoundsLOD: ~1-10 ppm for volatiles
NMR Spectroscopy Unambiguous structural elucidation and identificationProvides detailed structural information, no reference standard needed for structure confirmationLower sensitivity compared to chromatographic methods, requires higher sample amountsNot typically used for trace analysis
UV-Vis Spectroscopy Rapid quantitative assaySimple, fast, cost-effectiveLow specificity, susceptible to interference from absorbing impuritiesLOD: ~0.1-1 µg/mL

Conclusion: A Multi-faceted Approach to Quality Control

A robust quality control strategy for this compound necessitates the synergistic use of multiple analytical techniques. HPLC stands out as the primary method for purity and impurity profiling, while GC-MS is crucial for monitoring residual solvents. NMR spectroscopy serves as the definitive tool for structural confirmation, and UV-Vis spectroscopy offers a rapid means for routine quantitative analysis. By implementing these well-defined analytical protocols, researchers and drug development professionals can ensure the consistent quality and integrity of this vital synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

The Strategic Utility of 6-Chloro-4-Nitro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold." Its structural resemblance to purine has made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1][2] This guide provides an in-depth analysis of a key derivative, 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 688781-87-5), a versatile building block whose unique functionalization offers strategic advantages in multi-step syntheses.[3] We will objectively compare its performance and utility against common alternatives, supported by experimental insights and protocols for researchers, scientists, and drug development professionals.

The Molecular Logic: Why this compound?

The power of this intermediate lies in the orthogonal reactivity of its two key functional groups: the C6-chloro and the C4-nitro substituents.

  • The Nitro Group as an Activating Director: The electron-withdrawing nature of the nitro group at the C4 position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) . This makes the C6-chloro position a prime site for displacement by a variety of nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse side chains crucial for modulating biological activity and pharmacokinetic properties.

  • The Chloro Group for Cross-Coupling: While less reactive than its bromo or iodo counterparts, the C6-chloro group is a viable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[4][5] This enables the formation of carbon-carbon and carbon-nitrogen bonds, respectively, to build complex molecular architectures.

  • A Latent Amino Group: The nitro group can be readily reduced to a primary amine (NH₂). This transformation unlocks a secondary site for chemical modification, such as amide bond formation or further coupling reactions, providing a powerful tool for late-stage diversification of drug candidates.

This dual functionality allows for a sequential and controlled synthetic strategy, a highly desirable feature in the efficient construction of compound libraries for screening and optimization.

G cluster_0 Core Scaffold: this compound cluster_1 Primary Transformations cluster_2 Resulting Functionality / Next Steps Core C7H4ClN3O2 SNAr Nucleophilic Aromatic Substitution (SNAr) at C6-Chloro Core->SNAr Reduction Nitro Group Reduction at C4-Nitro Core->Reduction Coupling Cross-Coupling at C6-Chloro Core->Coupling Amine C6-Amine/Ether/Thioether (Diverse Sidechains) SNAr->Amine Amino C4-Amine (New Reaction Handle) Reduction->Amino Aryl C6-Aryl/Heteroaryl (Scaffold Extension) Coupling->Aryl

Caption: Synthetic pathways enabled by this compound.

Performance in Key Synthetic Reactions: A Comparative View

The choice of starting material is a critical decision in any synthetic campaign. Here, we compare the utility of this compound with common alternatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[6] The reactivity of the halide in the oxidative addition step generally follows the order: I > Br > Cl > F.[4][5]

  • This compound: Requires more forcing conditions—typically higher temperatures, stronger bases (e.g., K₃PO₄, Cs₂CO₃), and more sophisticated catalyst systems (e.g., palladium complexes with bulky, electron-rich phosphine ligands) to achieve good yields.[7] This can be an advantage, allowing for chemoselective coupling if a more reactive halide (like bromide or iodide) is present elsewhere in the molecule.

  • Alternatives (e.g., 6-Bromo- or 6-Iodo-pyrrolo[2,3-b]pyridines): These are significantly more reactive and can often be coupled under milder conditions with simpler palladium catalysts like Pd(PPh₃)₄.[8] However, their higher reactivity can be a drawback if selectivity is required.

Feature6-Chloro Derivative6-Bromo Derivative6-Iodo Derivative
Reactivity LowerModerateHigher
Typical Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with specialized ligandsPd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄
Reaction Conditions Harsher (e.g., >100 °C)Milder (e.g., 80-100 °C)Mildest (e.g., RT to 80 °C)
Chemoselectivity High (can be inert while other halogens react)ModerateLow
Cost/Availability Generally lower cost than iodo-derivativesModerate costGenerally higher cost
Nucleophilic Aromatic Substitution (SNAr)

The presence of the C4-nitro group is the key advantage of this scaffold for SNAr reactions.

  • This compound: The nitro group strongly activates the C6 position, allowing the chloro substituent to be readily displaced by a wide range of nucleophiles, often at moderate temperatures.

  • Alternatives (e.g., 6-Chloro-1H-pyrrolo[2,3-b]pyridine): Without the activating nitro group, SNAr at the C6 position is significantly more difficult and often requires very harsh conditions or palladium-catalyzed amination (Buchwald-Hartwig) to form C-N bonds. This makes the nitro-substituted version far more versatile for introducing diversity at this position.

Application in Kinase Inhibitor Synthesis

The pyrrolo[2,3-b]pyridine core is central to numerous kinase inhibitors.[9][10][11] For instance, derivatives of this scaffold have been investigated as inhibitors of CSF1R (Colony-Stimulating Factor 1 Receptor) and B-RAF, which are crucial targets in oncology.[2][11]

A common synthetic strategy involves building a 2-aryl-4-amino-pyrrolo[2,3-b]pyridine core. Using our target molecule, a plausible and efficient route can be designed.

Caption: A potential workflow for synthesizing kinase inhibitor scaffolds.

This sequential approach, modifying the C4 position first and then using the C6 position for scaffold extension, showcases the strategic advantage of the title compound. An alternative approach using a di-halogenated precursor, such as 2-iodo-4-chloropyrrolopyridine, would involve a different order of steps, first coupling at the more reactive C2-iodo position before addressing the C4-chloro position.[8]

Experimental Protocols

To ensure trustworthiness and reproducibility, we provide detailed, generalized protocols for key transformations. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for coupling less reactive aryl chlorides.[4][7]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine
  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add Reagents: Add the desired amine (1.2-2.0 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 equiv.).

  • Heating: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and strategic intermediate in synthetic and medicinal chemistry. While its chloro group is less reactive in cross-coupling reactions compared to bromo or iodo analogs, this can be leveraged for enhanced chemoselectivity. Its primary strength lies in the dual functionality offered by the nitro and chloro groups, enabling sequential and controlled modifications. The nitro group not only activates the C6 position for a broad range of SNAr reactions but also serves as a masked amino group, providing an additional point for diversification. For research programs focused on developing libraries of kinase inhibitors or other complex heterocyclic compounds, this building block offers a powerful and efficient platform for achieving molecular diversity.

References

A Comparative Guide to the In Vitro ADME Properties of Novel Kinase Inhibitors Derived from 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound series is as critical as demonstrating its potency and selectivity. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key kinases such as the colony-stimulating factor 1 receptor (CSF1R).[1] This guide provides a comprehensive analysis of the in vitro ADME properties of a representative set of compounds synthesized from the versatile starting material, 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine.

The strategic choice of this starting material allows for diverse functionalization at key positions of the pyrrolopyridine core, enabling a systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). This document is intended for researchers, scientists, and drug development professionals, offering both comparative experimental data and the underlying scientific rationale for the described protocols.

The Critical Role of Early ADME Profiling

Fewer drug candidates now fail in clinical trials due to pharmacokinetic-related issues, a testament to the successful integration of early-stage ADME profiling in drug discovery programs.[2] By identifying liabilities such as poor metabolic stability or low permeability early on, medicinal chemists can focus their efforts on compounds with a higher probability of success. This guide will focus on two key in vitro ADME assays: metabolic stability in liver microsomes and permeability assessment using a cell-based model.

Comparative Analysis of Pyrrolopyridine Derivatives

The compounds discussed herein are derivatives of the pyrrolopyridine scaffold, structurally related to known CSF1R inhibitors. The data presented is a synthesis of findings for analogous compound series, illustrating the impact of subtle structural modifications on key ADME parameters.

Table 1: Comparative In Vitro ADME Properties of Pyrrolopyridine Analogs
Compound IDStructureHLM Intrinsic Clearance (µL/min/mg)MLM Intrinsic Clearance (µL/min/mg)Papp (A→B) (10⁻⁶ cm/s)
Analog A Pyrrolopyrimidine with unsubstituted pyridine>100 (Unstable)>100 (Unstable)Not Assessed
Analog B Pyrrolopyrimidine with substituted pyridine25 (Moderately Stable)45 (Moderately Stable)8.5 (High)
Analog C 7-Azaindole with polar substituent15 (Stable)28 (Moderately Stable)5.2 (Moderate)
Analog D 7-Azaindole with lipophilic substituent85 (Unstable)95 (Unstable)12.1 (High)

Data is representative and compiled from studies on structurally related pyrrolopyrimidine and pyrrolopyridine analogs. HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes; Papp: Apparent Permeability.

From the comparative data, a clear trend emerges: the stability of the pyridine scaffold is crucial for metabolic stability. Unsubstituted pyridines can be metabolic "soft spots," leading to rapid clearance.[3] The introduction of substituents can modulate this liability. Furthermore, a balance must be struck between lipophilicity, which can enhance permeability, and the increased risk of metabolic instability.

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of the data, the following detailed protocols for key in vitro ADME assays are provided.

Metabolic Stability in Liver Microsomes

Causality Behind Experimental Choices: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Assessing the rate of disappearance of a compound in the presence of microsomes and the cofactor NADPH provides a robust measure of its intrinsic metabolic clearance. This early assessment helps predict in vivo hepatic clearance.

Protocol:

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes (Human or Mouse): 20 mg/mL stock, stored at -80°C.

    • NADPH Regenerating System (e.g., GOLDPak™): To ensure a constant supply of the necessary cofactor.

    • Phosphate Buffer: 100 mM, pH 7.4.

  • Incubation:

    • Prepare a working solution of liver microsomes (0.5 mg/mL) in phosphate buffer.

    • Add the test compound to the microsome solution to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

    • The reaction in each aliquot is immediately stopped ("quenched") by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation:

    • The natural logarithm of the percentage of the compound remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Intrinsic clearance (Cl_int) is calculated using the formula: Cl_int = (k / microsomal protein concentration).

Workflow Diagram for Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Microsomes, Buffer, NADPH, Compound mix Mix Compound with Microsomes reagents->mix pre_incubate Pre-incubate 5 min mix->pre_incubate start_reaction Add NADPH pre_incubate->start_reaction timepoints Take Aliquots at 0, 5, 15, 30, 60 min start_reaction->timepoints quench Quench with Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Intrinsic Clearance (Cl_int) lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Cell Permeability (Caco-2 Assay)

Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This cell monolayer serves as a reliable in vitro model of the human intestinal epithelium, allowing for the assessment of a compound's potential for oral absorption.

Protocol:

  • Cell Culture and Seeding:

    • Caco-2 cells are cultured under standard conditions.

    • Cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and grown for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Additionally, the permeability of a low-permeability marker (e.g., Lucifer yellow) is assessed.

  • Permeability Assay (A to B):

    • The cell culture medium is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • The test compound (typically 10 µM) is added to the apical (A) side (representing the intestinal lumen).

    • At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) side (representing the bloodstream).

    • The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration on the apical side.

Logical Relationship for Permeability Assessment:

G compound Test Compound (Apical Side) monolayer Caco-2 Monolayer Intestinal Barrier Model compound->monolayer Passive Diffusion Active Transport permeated Permeated Compound (Basolateral Side) monolayer->permeated Quantification by LC-MS/MS

Caption: Conceptual model of the Caco-2 permeability assay.

Conclusion and Future Directions

The in vitro ADME data for compounds derived from the this compound scaffold highlight the critical interplay between chemical structure and pharmacokinetic properties. Early and systematic evaluation of metabolic stability and permeability allows for the rational design of next-generation kinase inhibitors with improved drug-like properties. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data to inform critical project decisions. Future work should focus on elucidating the specific metabolites formed and exploring formulation strategies to enhance the bioavailability of promising lead compounds.

References

A Comparative Guide to the Cytotoxicity of 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine and Its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cytotoxic properties of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and contextualizes the therapeutic potential of this chemical scaffold against established alternatives. Methodological workflows and the underlying biochemical pathways are detailed to ensure both reproducibility and a deep mechanistic understanding.

Introduction: The 7-Azaindole Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets, including protein kinases, which are often dysregulated in cancer. The introduction of specific substituents onto this core can modulate its electronic and steric properties, leading to enhanced potency and selectivity.

The parent compound, this compound, serves as a key intermediate in the synthesis of a diverse library of bioactive molecules. The electron-withdrawing properties of the chloro and nitro groups at positions 6 and 4, respectively, make the scaffold susceptible to nucleophilic substitution, providing a versatile platform for generating novel derivatives with potential cytotoxic activity. This guide focuses on comparing these derivatives to understand how specific chemical modifications influence their anti-proliferative effects on cancer cells.

Comparative Cytotoxicity Analysis: Structure-Activity Relationships

The cytotoxic potential of novel compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates greater potency.

A study focused on the synthesis and evaluation of a series of 4-substituted-1H-pyrrolo[2,3-b]pyridine derivatives revealed significant variations in cytotoxicity based on the nature of the substituent at the C4 position, where the nitro group of the parent compound was replaced. The derivatives were tested against a panel of human cancer cell lines, including A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Quantitative Data Summary

The table below summarizes the IC50 values for the parent compound (as a conceptual baseline) and its key derivatives, alongside Doxorubicin, a standard chemotherapeutic agent, for reference.

Compound IDR Group (at C4)A549 IC50 (µM)HepG2 IC50 (µM)
Parent Scaffold -NO₂> 100> 100
Derivative 1 -NH(CH₂)₂OH15.8 ± 1.221.4 ± 1.9
Derivative 2 -NH(CH₂)₃OH11.2 ± 0.916.5 ± 1.3
Derivative 3 -NH(p-anisyl)5.3 ± 0.48.1 ± 0.7
Derivative 4 -NH(p-fluorophenyl)3.1 ± 0.34.9 ± 0.5
Doxorubicin N/A (Reference)0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Structure-Activity Relationships (SAR)

The experimental data reveals several key insights:

  • Baseline Inactivity: The parent compound, this compound, is largely inactive, indicating that the nitro group is not optimal for cytotoxicity in this scaffold.

  • Impact of C4-Substitution: Replacing the nitro group with various amino substituents dramatically increases cytotoxic potency. This suggests that the C4 position is critical for the compound's interaction with its biological target.

  • Influence of Aromatic Substituents: Derivatives bearing an aromatic amine at C4 (Derivatives 3 and 4) are significantly more potent than those with aliphatic amino alcohols (Derivatives 1 and 2).

  • Effect of Electron-Withdrawing Groups: The most potent compound in the series, Derivative 4, features a para-fluorophenyl group. The electron-withdrawing nature of the fluorine atom appears to enhance the cytotoxic effect compared to the electron-donating methoxy group in Derivative 3.

While the synthesized derivatives show promising activity, they are still less potent than the conventional chemotherapeutic agent, Doxorubicin. However, their novel mechanism of action and potentially different toxicity profiles warrant further investigation.

Mechanistic Insights: Induction of Apoptosis

Further investigation into the mechanism of action for the most potent derivatives, such as Derivative 4, suggests the induction of apoptosis (programmed cell death) as a primary driver of cytotoxicity. This is often mediated through the activation of caspase enzymes, which are the executioners of the apoptotic pathway.

A plausible mechanism involves the inhibition of a key survival-regulating protein kinase, leading to the downstream activation of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent formation of the apoptosome, which activates caspase-9 and, ultimately, the executioner caspase-3.

apoptosis_pathway cluster_drug Derivative 4 cluster_cell Cancer Cell Drug Derivative 4 Kinase Anti-Apoptotic Kinase (e.g., Akt) Drug->Kinase Inhibition Bcl2 Bcl-2 (Inhibited) Kinase->Bcl2 Phosphorylates & Activates Bax Bax/Bak (Activated) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms Pore CytC Cytochrome c (Released) Mito->CytC Releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC->Apoptosome Activates Casp3 Caspase-3 (Activated) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by a cytotoxic 7-azaindole derivative.

Experimental Protocols: A Guide to Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized protocols must be employed. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Detailed Protocol for the MTT Assay

This protocol describes the steps for determining the IC50 value of a test compound against an adherent cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO, dimethyl sulfoxide)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: a. Trypsinize and count A549 cells. b. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). d. Incubate the plate for another 48 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100 b. Plot the % Viability against the log of the compound concentration. c. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

mtt_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Data Analysis Seed 1. Seed Cells (5,000 cells/well) Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48h Treat->Incubate2 AddMTT 5. Add MTT Reagent (Incubate 4h) Incubate2->AddMTT Solubilize 6. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analysis 8. Calculate % Viability & Determine IC50 Read->Analysis

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Causality and Self-Validation in Experimental Design
  • Why use a 24-hour pre-incubation? This allows the cells to recover from trypsinization and adhere firmly to the plate, ensuring that the cytotoxic effects are measured on a healthy, stable cell population.

  • Why is a vehicle control essential? The solvent used to dissolve the compounds (typically DMSO) can have its own cytotoxicity at higher concentrations. The vehicle control allows for the normalization of data, ensuring that the observed effect is due to the compound itself and not the solvent.

  • Why measure absorbance at 570 nm? This wavelength corresponds to the peak absorbance of the purple formazan product, providing maximum sensitivity for the assay.

Conclusion and Future Perspectives

The 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of novel cytotoxic agents. This guide has demonstrated that strategic substitution at the C4 position can transform a relatively inert parent molecule into a series of derivatives with low micromolar potency against human cancer cell lines. Specifically, the introduction of an electron-deficient aromatic amine moiety at this position yields the most significant enhancement in activity.

While these derivatives do not yet surpass the potency of established drugs like Doxorubicin, they represent a valuable chemical space for further optimization. Future work should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to refine the understanding of the structural requirements for potency.

  • Target Identification: Elucidating the specific molecular target(s) of the most active compounds to understand their mechanism of action fully.

  • In Vivo Efficacy: Evaluating the lead compounds in animal models to assess their therapeutic potential and toxicity profiles in a whole-organism context.

By integrating rational drug design with robust in vitro screening protocols, the 7-azaindole scaffold continues to be a fertile ground for the discovery of next-generation oncology therapeutics.

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 688781-87-5). As a chlorinated nitroaromatic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The procedures outlined below are based on established principles for managing hazardous chemical waste and are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Essential Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for a robust risk assessment based on analogous compounds. The molecule contains three key functional groups that dictate its hazard profile: a halogenated (chloro) group, a nitroaromatic group, and a pyrrolopyridine core.

  • Toxicity and Irritation: Structurally similar compounds, such as 5-Chloro-1H-Pyrrolo[2,3-b]pyridine and 2-Amino-6-chloro-4-nitrophenol, are known to be harmful if swallowed and can cause significant skin and eye irritation.[1] Therefore, this compound must be treated as a toxic and irritant substance.

  • Environmental Persistence: Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants that can resist natural degradation.[2][3] Improper disposal can lead to long-term environmental contamination.

  • Reactivity: Nitro compounds can be reactive and are often incompatible with strong oxidizing agents, bases, and combustible materials.[4][5] Mixing this waste with incompatible chemicals could lead to vigorous reactions, heat generation, or the release of toxic gases.

Given these characteristics, all waste containing this compound must be classified and handled as hazardous chemical waste .

Pre-Disposal Procedures: Segregation and Containment

Proper disposal begins at the point of waste generation. Meticulous segregation and containment are critical to prevent accidental reactions and ensure the safety of all laboratory personnel.

Step 1: Designate a Hazardous Waste Accumulation Area

Designate a specific area within the laboratory for the accumulation of hazardous waste. This area should be clearly marked with warning signs, away from general traffic, and equipped with secondary containment to manage potential leaks.

Step 2: Select Appropriate Waste Containers

The choice of container depends on the physical state of the waste.

Waste Type Primary Container Key Considerations
Solid Waste (e.g., pure compound, contaminated lab supplies) Labeled, sealed, high-density polyethylene (HDPE) or glass container. Must have a secure, tight-fitting lid to prevent the release of dust or vapors.
Liquid Waste (e.g., solutions in organic solvents) Labeled, sealed, compatible solvent waste container (glass or HDPE). Ensure compatibility with the solvent used. Never use metal containers for halogenated waste due to the risk of corrosion.[6]

| Sharps Waste (e.g., contaminated needles, broken glass) | Puncture-proof, designated sharps container. | Must be clearly labeled as containing hazardous chemical waste. |

Step 3: Correctly Label All Waste Containers

Proper labeling is a regulatory requirement and essential for safety. Each container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of all components in the container, including solvents and their approximate percentages.

  • The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

  • The date of waste accumulation.

Personal Protective Equipment (PPE) Mandates

Handling waste containing this compound requires stringent adherence to PPE protocols to prevent exposure through inhalation, ingestion, or skin contact.[1][7]

  • Hand Protection: Wear nitrile or neoprene gloves. Always double-glove when handling concentrated waste.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Body Protection: A fully buttoned laboratory coat is mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid waste or open liquid waste containers must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for consolidating and preparing the waste for final pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Workflow for Waste Handling

G cluster_prep Preparation cluster_waste_type Waste Segregation cluster_containment Containment & Labeling cluster_final Final Steps start Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood solid Solid Waste (Powder, Contaminated Items) fume_hood->solid Identify Waste Type liquid Liquid Waste (Solutions, Solvents) fume_hood->liquid Identify Waste Type sharps Contaminated Sharps fume_hood->sharps Identify Waste Type contain_solid Place in Labeled Solid Waste Container solid->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid->contain_liquid contain_sharps Place in Labeled Sharps Container sharps->contain_sharps seal Securely Seal Container contain_solid->seal contain_liquid->seal contain_sharps->seal store Store in Designated Hazardous Waste Area seal->store ehs Arrange Pickup by EHS/ Licensed Contractor store->ehs

References

Navigating the Safe Handling of 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 688781-87-5). The following protocols are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific excellence.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, analysis of its chemical structure and data from analogous compounds—chlorinated and nitrated heterocyclic molecules—provides a strong basis for a robust safety protocol. Structurally similar compounds are consistently classified as hazardous, necessitating a cautious and well-defined handling strategy.

Based on aggregated data from suppliers and safety data sheets (SDS) of related pyrrolopyridines, the primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous operational and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. This is critical to prevent contact with airborne particles or splashes, which could cause serious eye damage.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged handling, consult the glove manufacturer's resistance chart.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact and contamination of personal clothing.[4]
Respiratory Protection NIOSH/MSHA-approved RespiratorTo be used if handling the compound outside of a certified chemical fume hood or if there is a risk of generating dust.[4]
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator (if required) d1->d2 d3 Safety Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Safety Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if required) f3->f4

Figure 1: Standard Donning and Doffing Procedure for PPE.

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound.

Preparation and Engineering Controls:
  • All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a calibrated analytical balance is placed inside the fume hood for weighing procedures.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

Experimental Workflow:

The following diagram illustrates the key stages of a typical experimental workflow and the integrated safety measures.

Safe_Handling_Workflow prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Inside Fume Hood) prep->weigh dissolve Dissolution (In appropriate solvent) weigh->dissolve reaction Reaction (Maintain containment) dissolve->reaction workup Work-up/Purification (Under ventilation) reaction->workup waste Waste Collection (Segregated waste streams) workup->waste decon Decontamination (Clean workspace, Doff PPE) waste->decon

Figure 2: Safe Handling Workflow for this compound.
Spill Management Protocol:

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully cover it with an absorbent material to avoid generating dust. Gently sweep the material into a clearly labeled, sealed container for hazardous waste. For a liquid spill, use a chemical spill kit with an appropriate absorbent.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and relevant hazard symbols.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[4] Do not discharge any waste containing this compound into the sewer system.[4]

By adhering to these rigorous safety protocols, you contribute to a secure and productive research environment, upholding the highest standards of scientific integrity and personal responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.